Propanamide, N-[[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-, sodium salt (1:1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
198470-85-8 |
|---|---|
Molecular Formula |
C19H18N2NaO4S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
sodium [4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22); |
InChI Key |
IMBMHWVEMVJSIQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+] |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |
Appearance |
Powder |
Other CAS No. |
198470-85-8 |
Pictograms |
Health Hazard |
Synonyms |
Dynastat N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt N-(((Me-P)-P)S)P parecoxib parecoxib sodium |
Origin of Product |
United States |
Fundamental Mechanism of Action and Molecular Interactions of Parecoxib Sodium
Prodrug Bioconversion to Valdecoxib (B1682126)
Upon administration, parecoxib (B1662503), which is pharmacologically inactive, undergoes rapid and near-complete conversion to its active form, valdecoxib. researchgate.netpfizer.com This biotransformation is a critical step for its therapeutic activity. The half-life of parecoxib itself is short, approximately 22 minutes, while its active metabolite, valdecoxib, has a much longer half-life of about 8 hours. wikipedia.orgmims.com
The conversion of parecoxib to valdecoxib occurs primarily in the liver. patsnap.commims.com This biotransformation is facilitated through enzymatic hydrolysis. researchgate.netpfizer.com Specifically, hepatic carboxylesterases are the primary enzymes responsible for hydrolyzing the propanamide bond of the parecoxib molecule, cleaving it to yield valdecoxib and propionic acid. patsnap.comwikipedia.org This rapid and efficient hydrolysis ensures that effective plasma concentrations of the active moiety, valdecoxib, are achieved quickly following administration. patsnap.com
Selective Cyclooxygenase-2 (COX-2) Inhibition
The therapeutic effects of parecoxib are mediated by valdecoxib's potent and selective inhibition of the COX-2 enzyme. patsnap.compfizer.com Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes. researchgate.netpatsnap.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric mucosal protection and platelet aggregation, and COX-2, which is typically inducible and upregulated at sites of inflammation and injury. patsnap.compatsnap.comnih.gov Valdecoxib's selectivity for COX-2 is a key feature, allowing it to exert anti-inflammatory and analgesic effects while sparing the physiological functions of COX-1. patsnap.comdovepress.com
At sites of tissue injury and inflammation, various stimuli trigger the upregulation of COX-2, leading to a surge in the production of prostaglandins, particularly prostaglandin E2 (PGE2). nih.govnih.gov These prostaglandins are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and edema. nih.gov They also sensitize peripheral nociceptors (pain-sensing nerve endings) to other chemical and mechanical stimuli. By selectively inhibiting COX-2 in peripheral tissues, valdecoxib blocks the synthesis of these pro-inflammatory prostaglandins. medsinfo.com.auresearchgate.net This action reduces local signs of inflammation and diminishes the sensitization of nociceptors, thereby contributing to its analgesic effect. nih.gov
The analgesic action of valdecoxib is not limited to the periphery; it also involves the central nervous system (CNS). medsinfo.com.aunih.gov COX-2 is also expressed in the spinal cord and brain, where it contributes to central sensitization, a state of heightened excitability of dorsal horn neurons that amplifies pain signals. nih.gov Surgical trauma can induce an increase in spinal COX-2 expression and subsequent prostaglandin production, leading to postoperative hyperalgesia. nih.gov Parecoxib's active metabolite, valdecoxib, can cross the blood-brain barrier and inhibit central COX-2 activity. researchgate.net This central inhibition helps prevent or reduce central sensitization. nih.govresearchgate.net Research indicates that parecoxib's analgesic effect on surgical pain is mediated through the suppression of spinal extracellular signal-regulated kinase (ERK) activation, a downstream pathway of COX-2. nih.gov
Anti-Inflammatory Effects through Prostaglandin Reduction
The anti-inflammatory properties of parecoxib are a direct consequence of valdecoxib's inhibition of COX-2-mediated prostaglandin synthesis. mims.comfrontiersin.org Prostaglandins are pivotal mediators of the inflammatory response. nih.gov By blocking their production, parecoxib attenuates key features of inflammation. nih.govfrontiersin.org Studies have demonstrated that treatment with parecoxib leads to a significant reduction in the levels of inflammatory mediators. For instance, in a study on burned animals, parecoxib dose-dependently reduced the levels of pulmonary PGE2. nih.gov Other research has shown that parecoxib can also inhibit the production of inflammatory cytokines like Interleukin-6 (IL-6), potentially by inhibiting the activation of the NF-κB signaling pathway. researchgate.net
| Research Finding | Model/Study Type | Key Outcome | Reference |
|---|---|---|---|
| Parecoxib dose-dependently reduced lung Prostaglandin E2 (PGE2) levels. | Burned rat model | Demonstrated peripheral anti-inflammatory effect by reducing a key inflammatory mediator. | nih.gov |
| Parecoxib inhibited the increase in spinal p-ERK expression following surgical incision. | Rat surgical pain model | Showed central mechanism of action by suppressing a key signaling molecule in central sensitization. | nih.gov |
| Parecoxib can alleviate inflammatory responses by inhibiting activation of the NF-κB signaling pathway, which inhibits IL-6 transcription. | Review/Previous studies | Suggests an anti-inflammatory mechanism beyond direct prostaglandin synthesis inhibition. | researchgate.net |
Analgesic Mechanisms Independent of COX-1 Inhibition
The primary analgesic mechanism of parecoxib stems from its selective inhibition of COX-2, which reduces pain and inflammation without the adverse effects associated with the inhibition of the constitutively expressed COX-1 enzyme. dovepress.com Non-selective NSAIDs inhibit both COX-1 and COX-2. nih.gov While this provides effective analgesia, the concurrent inhibition of COX-1 disrupts its protective roles, such as maintaining the gastric mucosal lining and mediating platelet aggregation, which can lead to gastrointestinal issues and increased bleeding risk. dovepress.com By specifically targeting COX-2, parecoxib provides analgesia while sparing these vital homeostatic functions of COX-1. patsnap.comdovepress.comnih.gov
Influence on Opioid-Induced Nociceptive Hyperalgesia
Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where exposure to opioids leads to a state of nociceptive sensitization, resulting in an increased sensitivity to pain. frontiersin.org The administration of parecoxib sodium has been investigated for its potential to mitigate this condition. The primary mechanism through which parecoxib is thought to influence OIH is linked to its function as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.govpfizer.com
Opioid-induced pronociceptive effects are believed to arise from sensitization of both the central and peripheral nervous systems, a mechanism that shares similarities with hyperalgesia associated with nerve injury. frontiersin.org A key element in this sensitization process is the production of prostaglandins, which are potent inflammatory mediators. nih.gov By selectively inhibiting the COX-2 enzyme, parecoxib effectively reduces the synthesis of prostaglandins. pfizer.com This inhibition is considered a crucial factor in counteracting the development of hyperalgesia. While extensive clinical research specifically on the effect of COX inhibitors on OIH is still developing, evidence from animal models supports this role. frontiersin.org
Indirect Modulation of Immune Responses
Parecoxib sodium exerts a significant indirect modulatory effect on the immune system, primarily by attenuating surgery- and ischemia-induced inflammatory responses. This modulation is achieved through its influence on the balance and production of various cytokines and other inflammatory mediators.
Research has shown that parecoxib can balance the response of different T-helper (Th) cell subsets, which are crucial for orchestrating the immune response. In a study involving patients undergoing laparoscopy for cervical cancer, perioperative administration of multi-dose parecoxib was found to diminish the postoperative increase in Th1 cytokines (Interleukin-2 [IL-2], Interferon-gamma [IFN-γ]) and the Th17 cytokine (IL-17). nih.gov At the same time, it suppressed the excessive production of Th2 cytokines (IL-4, IL-10) and the regulatory T-cell cytokine Transforming Growth Factor-beta (TGF-β). nih.gov This balancing act helps to ameliorate surgery-induced immune suppression. nih.gov
Parecoxib's anti-inflammatory effects have also been observed in animal models of ischemia-reperfusion (I/R) injury, a condition characterized by a strong inflammatory response. nih.govnih.gov In a rat model of intestinal I/R, pre-treatment with parecoxib sodium significantly decreased the serum and tissue levels of pro-inflammatory cytokines, including IL-1β and IL-8, as well as the intercellular cell adhesion molecule-1 (ICAM-1). nih.govnih.gov Concurrently, it increased the levels of the anti-inflammatory cytokine IL-10. nih.govnih.gov Similar findings were noted in rats subjected to hemorrhagic shock, where parecoxib pre-treatment led to lower serum levels of IL-1α, IL-1β, IL-6, IL-10, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
The clinical relevance of this cytokine modulation has been explored in various settings. For example, in preeclamptic patients undergoing a caesarean section, parecoxib administration was shown to influence IL-1β levels 24 hours post-operation. wu.ac.th Studies have also confirmed parecoxib's ability to inhibit inflammatory responses in sepsis models by downregulating pro-inflammatory factors. researchgate.net
The table below summarizes findings from various studies on the effect of parecoxib on key immune mediators.
Table 1: Effect of Parecoxib Sodium on Various Immune Cytokines and Mediators
| Cytokine/Mediator | Context of Study | Observed Effect of Parecoxib | Reference |
|---|---|---|---|
| Pro-Inflammatory | |||
| IL-1α | Hemorrhagic Shock (Rat Model) | Reduced serum levels | nih.gov |
| IL-1β | Intestinal I/R (Rat Model) | Decreased serum and tissue levels | nih.govnih.gov |
| Preeclampsia (Human) | Influenced levels at 24 hours | wu.ac.th | |
| Hemorrhagic Shock (Rat Model) | Reduced serum levels | nih.gov | |
| IL-2 | Post-Laparoscopy (Human) | Diminished postoperative increase | nih.gov |
| IL-6 | Hemorrhagic Shock (Rat Model) | Reduced serum levels | nih.gov |
| Preeclampsia (Human) | No significant effect | wu.ac.th | |
| IL-8 | Intestinal I/R (Rat Model) | Decreased serum and tissue levels | nih.govnih.gov |
| IL-17 | Post-Laparoscopy (Human) | Diminished postoperative increase | nih.gov |
| TNF-α | Hemorrhagic Shock (Rat Model) | Reduced serum levels | nih.gov |
| ICAM-1 | Intestinal I/R (Rat Model) | Decreased serum and tissue levels | nih.govnih.gov |
| Anti-Inflammatory/Regulatory | |||
| IL-4 | Post-Laparoscopy (Human) | Suppressed excessive production | nih.gov |
| IL-10 | Post-Laparoscopy (Human) | Suppressed excessive production | nih.gov |
| Intestinal I/R (Rat Model) | Increased serum and tissue levels | nih.govnih.gov | |
| Hemorrhagic Shock (Rat Model) | Reduced serum levels | nih.gov |
Pharmacokinetic and Biotransformation Profiles of Parecoxib Sodium
Absorption and Systemic Exposure of Parecoxib (B1662503)
Following administration, parecoxib is quickly hydrolyzed by enzymes in the liver to form valdecoxib (B1682126), the pharmacologically active substance. europa.eupfizer.com The systemic exposure to valdecoxib, as measured by the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax), is approximately linear within the clinical dose range. europa.eu Steady-state plasma concentrations of valdecoxib are typically achieved within four days of twice-daily dosing. europa.eupfizer.com
When administered as an intravenous (IV) bolus injection, parecoxib is rapidly absorbed and converted. pfizer.com In a study involving Chinese patients receiving a 40 mg IV dose, the peak plasma concentration (Cmax) of parecoxib was 31.578 ± 13.407 mg/L, which was reached in approximately 10 minutes (0.167 ± 0.000 h). alliedacademies.orgbiomedres.info Following this peak, the plasma concentration of parecoxib declines swiftly, becoming undetectable in most patients within four hours. alliedacademies.org
The conversion to the active metabolite is equally rapid. The Cmax of valdecoxib after a 40 mg IV dose of parecoxib is achieved in about 20 to 30 minutes. pfizer.comalliedacademies.org One study reported a valdecoxib Cmax of 0.751 ± 0.290 mg/L. alliedacademies.org The elimination half-life of valdecoxib following IV administration of parecoxib is approximately 8 hours. europa.eu
Following intramuscular (IM) injection, the absorption of parecoxib from the muscle tissue is slower compared to a direct IV bolus. pfizer.com This results in a lower average Cmax for parecoxib itself. pfizer.com In a study of Chinese patients receiving a 40 mg IM dose, the Cmax for parecoxib was 21.311 ± 10.160 mg/L, reached at a Tmax of 0.233 ± 0.086 hours. alliedacademies.orgbiomedres.info
Despite the slower absorption of the prodrug, the subsequent exposure to the active metabolite, valdecoxib, is comparable to IV administration. pfizer.com After a 20 mg IM dose of parecoxib, the Cmax of valdecoxib is achieved in approximately one hour. pfizer.com For a 40 mg IM dose, the valdecoxib Cmax was reported to be 0.543 ± 0.162 mg/L, with a Tmax of 1.5 hours. alliedacademies.org
Table 1: Comparative Pharmacokinetic Parameters of Parecoxib and Valdecoxib after a Single 40 mg Dose Data from a study in Chinese populations alliedacademies.orgbiomedres.info
| Parameter | Route | Parecoxib | Valdecoxib |
|---|---|---|---|
| Cmax (mg/L) | IV | 31.578 ± 13.407 | 0.751 ± 0.290 |
| IM | 21.311 ± 10.160 | 0.543 ± 0.162 | |
| Tmax (h) | IV | 0.167 ± 0.000 | ~0.33 (20 min) |
| IM | 0.233 ± 0.086 | 1.5 | |
| t½ (h) | IV | - | ~8.0 |
| IM | 0.810 | 10.454 | |
| AUC (h·mg/L) | IV | 19.015 ± 7.985 | - |
| IM | 27.409 ± 5.890 | - |
Metabolic Pathways of Valdecoxib
Once parecoxib is converted to valdecoxib, the active compound undergoes extensive hepatic metabolism before elimination. tg.org.auclinpgx.org Less than 5% of a dose is excreted as unchanged valdecoxib in the urine. europa.eudrugbank.com The metabolism proceeds through two primary types of pathways: those mediated by cytochrome P450 enzymes and those involving glucuronidation. clinpgx.org
The primary Phase I metabolic pathway for valdecoxib is oxidation mediated by the cytochrome P450 (CYP) system in the liver. tg.org.auclinpgx.org Specifically, isoenzymes CYP3A4 and CYP2C9 are responsible for metabolizing valdecoxib. tg.org.auclinpgx.orgresearchgate.net This process involves the hydroxylation of the methyl group on the isoxazole (B147169) ring, which forms the main active metabolite, known as 1-hydroxyvaldecoxib (B119009) or M1. clinpgx.orgnih.gov While CYP2C9 is a major determinant in the clearance of valdecoxib, CYP3A4 activity is also a contributing factor. nih.gov
In addition to CYP-mediated oxidation, valdecoxib also undergoes Phase II metabolism through a non-P450-dependent pathway. clinpgx.org This involves the direct N-glucuronidation of the sulfonamide group of the parent valdecoxib molecule. clinpgx.orgresearchgate.net This N-glucuronide conjugate of valdecoxib is one of the major urinary metabolites, accounting for a significant portion of the excreted dose. clinpgx.orgdrugbank.comresearchgate.net Furthermore, the hydroxylated metabolite (M1) formed via the CYP pathway can also undergo subsequent glucuronidation to form an O-glucuronide conjugate, which is also a major metabolite found in urine. clinpgx.org Approximately 70% of the administered dose is ultimately excreted in the urine as these and other inactive metabolites. europa.eudrugbank.com
Table 2: Summary of Valdecoxib Metabolic Pathways
| Pathway Type | Key Enzymes/Process | Description | Resulting Metabolites |
|---|---|---|---|
| Phase I Metabolism | CYP3A4, CYP2C9 | Oxidation (hydroxylation) of the methyl group on the valdecoxib molecule. tg.org.auclinpgx.orgresearchgate.net | Hydroxymethyl metabolite (M1). clinpgx.orgnih.gov |
| Phase II Metabolism | Glucuronidation | Direct conjugation of a glucuronic acid molecule to the sulfonamide group of valdecoxib. clinpgx.orgresearchgate.net | N-glucuronide conjugate of valdecoxib. clinpgx.orgdrugbank.com |
| Combined Pathway | Glucuronidation of Phase I Metabolite | Conjugation of a glucuronic acid molecule to the hydroxylated M1 metabolite. clinpgx.org | O-glucuronide conjugate of the hydroxymethyl metabolite. clinpgx.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Parecoxib sodium |
| Parecoxib |
| Valdecoxib |
| 1-hydroxyvaldecoxib |
| Arachidonic acid |
| Prostaglandin (B15479496) |
| Thromboxane |
| Celecoxib (B62257) |
| Ibuprofen |
| Indomethacin |
| Flurbiprofen (B1673479) |
| Lornoxicam (B1675139) |
| Tenoxicam |
| Meloxicam |
| Piroxicam |
| Sulindac |
| Naproxen |
| Ketoprofen (B1673614) |
| Diclofenac (B195802) |
| Rofecoxib |
| Etoricoxib |
| Fentanyl |
| Alfentanil |
| Propofol (B549288) |
| Midazolam |
| Ketorolac (B1673617) |
| Tramadol |
| Morphine |
| Levobupivacaine |
| Heparin |
| Ampicillin |
| Amprenavir |
| Amrinone |
| Anagrelide |
| Anakinra |
| Ancestim |
| Alclofenac |
| Aldesleukin |
| Alendronic acid |
| Aliskiren |
| Allopurinol |
| Warfarin |
| Physalin A |
| Methylprednisolone |
| Tizanidine |
| Agomelatine |
| Sulphaphenazole |
Characterization of Active and Inactive Metabolites (e.g., M1)
The biotransformation of parecoxib results in one primary active metabolite and several inactive metabolites.
Valdecoxib: This is the principal and pharmacologically active metabolite of parecoxib. patsnap.compfizer.com After parecoxib administration, valdecoxib is formed through rapid hydrolysis. derangedphysiology.com It is a selective cyclooxygenase-2 (COX-2) inhibitor and exerts the anti-inflammatory and analgesic effects. patsnap.comnih.gov Valdecoxib itself is further metabolized. pfizer.comeuropa.eu
Hydroxylated Metabolite (Active): A hydroxylated metabolite of valdecoxib, formed via the CYP pathway, has been identified in human plasma. pfizer.com This metabolite is also active as a COX-2 inhibitor. pfizer.com While not explicitly named "M1" in the provided search results, this is a known active metabolite beyond valdecoxib.
Inactive Metabolites: The extensive hepatic metabolism of valdecoxib ultimately leads to the formation of inactive metabolites. pfizer.comeuropa.euderangedphysiology.com These metabolites are the primary forms excreted from the body, with about 70% of a given dose being eliminated through the urine as these inactive compounds. pfizer.comeuropa.eu
Elimination and Excretion Profiles
The elimination of valdecoxib, the active form of parecoxib, occurs through hepatic metabolism. pfizer.comeuropa.eu The plasma clearance (CLp) for valdecoxib is approximately 6 L/hour, and its elimination half-life (t1/2) is about 8 hours following intravenous (IV) or intramuscular (IM) administration of parecoxib. pfizer.comdrugbank.comeuropa.eu
Renal Clearance Mechanisms
The kidneys play a crucial role in excreting the byproducts of parecoxib metabolism, but not the active drug itself. Renal elimination is not a significant pathway for the disposition of active valdecoxib. europa.eu Less than 5% of unchanged valdecoxib is recovered in the urine. pfizer.com Instead, approximately 70% of the initial parecoxib dose is excreted in the urine in the form of its inactive metabolites. pfizer.comeuropa.eu This indicates that while renal clearance is the primary route for the ultimate removal of the drug's remnants from the body, it is not a direct clearance mechanism for the active compound. In patients with severe renal impairment or those undergoing dialysis, no significant changes in valdecoxib clearance were observed, further confirming the limited role of renal excretion for the active drug. europa.eupfizer.com
Biliary/Fecal Excretion Pathways
The biliary and fecal pathways are minor routes for the excretion of parecoxib and its metabolites. No unchanged parecoxib is detected in the urine, and only trace amounts are found in the feces. pfizer.comeuropa.eu The majority of the drug dose is eliminated as inactive metabolites via the kidneys. europa.eu
Dose Proportionality of Pharmacokinetic Parameters
The pharmacokinetics of valdecoxib following parecoxib administration demonstrate dose proportionality within the clinical dose range. Studies have shown that the exposure to valdecoxib, as measured by both the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax), is approximately linear after single IV or IM doses of parecoxib. pfizer.comeuropa.eu This linearity extends to twice-daily administration, with linear AUC and Cmax values for doses up to 50 mg IV and 20 mg IM. pfizer.com Steady-state plasma concentrations of valdecoxib are typically achieved within four days of twice-daily dosing. pfizer.com
Pharmacokinetic Variability in Diverse Populations
Impact of Ethnicity on Pharmacokinetics
The pharmacokinetics of parecoxib can be influenced by ethnicity, primarily due to genetic polymorphism in the metabolic enzymes responsible for its conversion. The cytochrome P450 enzymes CYP3A4 and CYP2C9, which are central to the metabolism of valdecoxib, are known to exhibit racial differences. biomedres.infoalliedacademies.org This genetic variability can lead to differences in drug metabolism and exposure among different ethnic groups. biomedres.infoalliedacademies.org
A clinical study focusing on the pharmacokinetics of parecoxib in a Chinese population highlighted the necessity of evaluating the drug in specific populations rather than solely relying on data from foreign studies. biomedres.infoalliedacademies.org The study found differences in pharmacokinetic parameters after intramuscular injection compared to previously reported data in other populations. For instance, after a 40 mg intramuscular injection in Chinese patients, the Cmax of parecoxib was reported as 21.597 mg/L and for valdecoxib, it was 0.583 mg/L. biomedres.infoalliedacademies.org These findings underscore that clinical medication should be guided by pharmacokinetic data from relevant populations to enhance safety and efficacy. biomedres.infoalliedacademies.org
Pharmacokinetic Alterations in Hypoalbuminemia
Hypoalbuminemia, a condition characterized by low levels of albumin in the blood, can significantly alter the pharmacokinetic profile of drugs that are highly protein-bound. nih.gov Albumin is the most abundant plasma protein and is crucial for the transport of many drugs. nih.gov A reduction in plasma albumin can lead to a higher fraction of unbound, pharmacologically active drug, which may affect its distribution and clearance. nih.govmdedge.com
Parecoxib is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, valdecoxib. derangedphysiology.com Valdecoxib exhibits a high plasma protein binding rate of approximately 98%, primarily to albumin. tandfonline.comresearchgate.net This high degree of protein binding makes its pharmacokinetics susceptible to alterations in patients with hypoalbuminemia. tandfonline.comtandfonline.com In contrast, parecoxib itself is not significantly affected by low albumin levels because it is rapidly converted to valdecoxib. tandfonline.com
Research conducted in rat models of hypoalbuminemia has provided detailed insights into the pharmacokinetic changes of both parecoxib and valdecoxib. tandfonline.comnih.gov In these studies, hypoalbuminemia was induced, and the plasma concentrations of the compounds were measured and compared against those in healthy control rats. tandfonline.comnih.gov
The findings indicate that while the in vivo process of parecoxib is not significantly impacted by hypoalbuminemia, the pharmacokinetics of its active metabolite, valdecoxib, are substantially altered. tandfonline.com Specifically, hypoalbuminemia leads to a decrease in the plasma concentration and an increase in the clearance of valdecoxib. tandfonline.comnih.govtandfonline.com This is attributed to the lower levels of plasma protein available for binding, resulting in a higher concentration of the unbound (free) form of valdecoxib. researchgate.net The increased free fraction of the drug may lead to a larger apparent volume of distribution and accelerated clearance. researchgate.net
Detailed pharmacokinetic parameters from a study comparing healthy and hypoalbuminemic rats after intravenous administration of parecoxib sodium are presented below.
Table 1: Pharmacokinetic Parameters of Valdecoxib in Healthy vs. Hypoalbuminemic Rats Following a Single Intravenous Dose of Parecoxib Sodium
| Dosage of Parecoxib Sodium | Group | Cmax (ng/mL) | AUC (ng/mL·min) |
| 3.6 mg/kg | Healthy (Control) | 371.95 ± 64.12 | 62,218.25 ± 6876.93 |
| Hypoalbuminemic | 153.41 ± 33.17 | 18,245.62 ± 868.53 | |
| 7.2 mg/kg | Healthy (Control) | 744.04 ± 128.24 | 152,727.87 ± 39,131.36 |
| Hypoalbuminemic | 234.25 ± 77.36 | 29,032.42 ± 5116.62 | |
| Data derived from a study in rats. tandfonline.comnih.govtandfonline.com | |||
| Cmax: Maximum plasma concentration. | |||
| AUC: Area under the plasma concentration-time curve. |
The data clearly demonstrates that in the hypoalbuminemic state, both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of valdecoxib are significantly reduced compared to healthy controls at both tested dose levels. tandfonline.comnih.govtandfonline.com
Table 2: Pharmacokinetic Parameters of Parecoxib in Healthy vs. Hypoalbuminemic Rats Following a Single Intravenous Dose of Parecoxib Sodium
| Dosage of Parecoxib Sodium | Group | T½ (min) |
| 3.6 mg/kg | Healthy (Control) | 27.83 ± 4.290 |
| Hypoalbuminemic | 28.12 ± 3.040 | |
| 7.2 mg/kg | Healthy (Control) | 28.62 ± 3.150 |
| Hypoalbuminemic | 33.42 ± 6.290 | |
| Data derived from a study in rats. tandfonline.com | ||
| T½: Elimination half-life. |
As shown in Table 2, the elimination half-life of the prodrug, parecoxib, showed no significant difference between the healthy and hypoalbuminemic groups, reinforcing that its pharmacokinetic profile is largely unaffected by albumin levels due to its rapid conversion to valdecoxib. tandfonline.com
Pharmacodynamic Properties and Functional Outcomes of Parecoxib Sodium
Analgesic Efficacy Assessments
The analgesic efficacy of parecoxib (B1662503) sodium has been evaluated in various clinical settings, particularly in the management of acute postoperative pain. pfizer.comspringermedizin.de
Clinical studies have demonstrated a rapid onset of analgesia following the administration of parecoxib sodium. The first perceptible analgesic effect is typically observed within 7 to 13 minutes. pfizer.compfizer.com Clinically meaningful analgesia is usually achieved within 23 to 39 minutes, with a peak effect occurring within two hours. pfizer.compfizer.comwikipedia.org In studies involving patients undergoing gynecologic laparotomy surgery, the time to onset of analgesia for parecoxib sodium was found to be between 10 to 23 minutes. nih.gov
The duration of the analgesic effect of a single dose of parecoxib sodium is dependent on the dose administered and the clinical pain model, ranging from 6 to over 24 hours. nsw.gov.au For instance, after laparoscopic-assisted vaginal hysterectomy, intraoperative administration of parecoxib sodium significantly shortened the duration of pain during both coughing and at rest compared to placebo. frontiersin.orgnih.gov Specifically, the median duration of pain during coughing was 26.0 hours in the parecoxib group versus 48.0 hours in the saline group. frontiersin.orgnih.gov The median duration of pain at rest was 5.5 hours for those who received parecoxib, compared to 22.0 hours for the saline group. frontiersin.orgnih.gov
Parecoxib has been shown to significantly reduce pain intensity and improve pain relief compared to placebo and, in some cases, other analgesics. In a study of patients who underwent uvulopalatopharyngoplasty, those who received parecoxib had significantly lower mean Visual Analog Scale (VAS) scores for resting pharyngeal pain at 24 and 48 hours post-surgery compared to those who received ketorolac (B1673617). mdpi.com Similarly, for swallowing pain, the parecoxib group showed significantly lower mean VAS scores at 24, 48, and 72 hours post-surgery. mdpi.com
The use of parecoxib has been associated with a longer time to the first requirement for rescue medication. In a study of patients who had undergone gynecologic laparotomy surgery, those who received single intravenous doses of parecoxib had a two- to threefold longer time to rescue analgesia compared to those who received a placebo or morphine. nih.govresearchgate.net
Anti-Inflammatory Efficacy
The anti-inflammatory properties of parecoxib are a key component of its therapeutic effect. By inhibiting the COX-2 enzyme, parecoxib reduces the production of prostaglandins (B1171923), which are key mediators of inflammation. patsnap.commedsafe.govt.nz In a study investigating ischemia-reperfusion induced intestinal injury, pretreatment with parecoxib sodium was found to decrease the serum and tissue levels of pro-inflammatory cytokines such as IL-1β and IL-8, while increasing the level of the anti-inflammatory cytokine IL-10. nih.gov This demonstrates the potent anti-inflammatory effect of parecoxib at a molecular level. nih.gov
Opioid-Sparing Effects
Parecoxib has demonstrated significant opioid-sparing effects in various postoperative settings. nih.govnih.gov In patients undergoing total knee arthroplasty, those who received parecoxib consumed significantly less morphine in the 24 hours following surgery compared to those who received a placebo. nih.gov Specifically, the 20 mg and 40 mg dose groups consumed 15.6% and 27.8% less morphine, respectively. nih.gov Similarly, in patients undergoing hip or knee replacement, parecoxib treatment led to a 16-39% reduction in morphine use in the first 24 hours post-surgery. nih.gov
Following major gastrointestinal surgery, the cumulative amount of supplemental morphine consumed was 45%, 41%, and 40% less at 24, 48, and 72 hours, respectively, in patients who received parecoxib compared with placebo. researchgate.netdovepress.com After gynecologic surgery, patients receiving parecoxib consumed 37% less morphine at 24 hours post-initial dose than those in the placebo group. dovepress.com Despite the reduced opioid consumption, patients treated with parecoxib often experience improved pain relief compared to those receiving opioids alone. nih.govoup.com
Data Tables
Table 1: Analgesic Efficacy of Parecoxib Sodium vs. Placebo after Gynecologic Surgery
| Outcome | Parecoxib Group | Placebo Group | p-value |
|---|---|---|---|
| Median Duration of Pain (Coughing) | 26.0 hours | 48.0 hours | p = 0.025 |
| Median Duration of Pain (Rest) | 5.5 hours | 22.0 hours | p = 0.009 |
Source: frontiersin.orgnih.gov
Table 2: Opioid-Sparing Effect of Parecoxib Sodium after Total Knee Arthroplasty
| Parecoxib Dose | Morphine Consumption Reduction (at 24h) | p-value (vs. Placebo) |
|---|---|---|
| 20 mg | 15.6% | <0.05 |
| 40 mg | 27.8% | <0.05 |
Source: nih.gov
Table 3: Reduction in Morphine Consumption with Parecoxib Sodium after Major Gastrointestinal Surgery
| Time Point | Morphine Consumption Reduction | p-value (vs. Placebo) |
|---|---|---|
| 24 hours | 45% | <0.001 |
| 48 hours | 41% | <0.001 |
| 72 hours | 40% | <0.001 |
Source: researchgate.netdovepress.com
Reduction in Postoperative Opioid Consumption
A primary pharmacodynamic benefit of administering parecoxib sodium in the perioperative setting is its significant opioid-sparing effect. As a component of multimodal analgesia, it reduces the total amount of opioid medication required by patients for adequate pain control following various surgical procedures. This reduction in opioid consumption has been consistently demonstrated across different types of surgeries.
In studies involving major gynecologic surgery, patients who received parecoxib consumed 37% less morphine at 24 hours post-operation compared to those who received a placebo. nih.gov Following major gastrointestinal surgery, the reduction in morphine consumption was even more pronounced, with patients in the parecoxib group consuming 45% less at 24 hours, 41% less at 48 hours, and 40% less at 72 hours. researchgate.netqueensu.ca Similarly, patients undergoing major orthopedic surgery required significantly less supplemental morphine, with a 28% reduction at 24 hours and a 33% reduction at 48 hours. nih.gov
Clinical trials have consistently shown that co-administration of parecoxib can reduce the daily requirement for as-needed opioids by 20% to 40%. pfizer.com In patients undergoing total knee arthroplasty, parecoxib demonstrated a dose-dependent effect, reducing mean morphine consumption over 24 hours by 15.6% and 27.8% for different dosage regimens. nsw.gov.au
Opioid-Sparing Effect of Parecoxib in Postoperative Settings
| Surgical Category | Reduction in Morphine Consumption vs. Placebo | Time Point | Source |
|---|---|---|---|
| Major Gastrointestinal Surgery | 45% | 24 Hours | researchgate.netqueensu.ca |
| Major Gastrointestinal Surgery | 41% | 48 Hours | researchgate.netqueensu.ca |
| Major Gastrointestinal Surgery | 40% | 72 Hours | researchgate.netqueensu.ca |
| Major Gynecologic Surgery | 37% | 24 Hours | nih.gov |
| Major Orthopedic Surgery | 28% | 24 Hours | nih.gov |
| Major Orthopedic Surgery | 33% | 48 Hours | nih.gov |
| Total Knee Arthroplasty | 27.8% | 24 Hours | nsw.gov.au |
Attenuation of Opioid-Related Adverse Events
Following major gastrointestinal surgery, the use of parecoxib was associated with a significantly lower risk of fatigue and drowsiness. researchgate.netqueensu.ca In the context of major orthopedic surgery, patients in the parecoxib group had a reduced risk of experiencing a broad range of symptoms, including fatigue, drowsiness, inability to concentrate, confusion, nausea, and constipation. nih.gov After gynecologic surgery, a notable reduction in the risk of nausea and "inability to concentrate" was observed on the second postoperative day. nih.govfrontiersin.org A comprehensive analysis across various surgery types identified a reduction in several patient-reported adverse effects, such as fatigue, drowsiness, confusion, nausea, constipation, dizziness, itching, and retching/vomiting. pfizer.com
Reduction of Specific Opioid-Related Adverse Events with Parecoxib
| Adverse Event | Surgical Context | Finding | Source |
|---|---|---|---|
| Nausea/Vomiting | Total Hip/Knee Replacement | Risk reduced from 11% to 6.5% | dovepress.com |
| Nausea | Gynecologic Surgery | Significantly reduced risk on Day 2 | nih.govfrontiersin.org |
| Inability to Concentrate | Gynecologic Surgery | Significantly reduced risk on Day 2 | nih.govfrontiersin.org |
| Fatigue | Major Gastrointestinal Surgery | Significantly lower risk | researchgate.netqueensu.ca |
| Drowsiness | Major Gastrointestinal Surgery | Significantly lower risk | researchgate.netqueensu.ca |
| Multiple (Fatigue, Drowsiness, Nausea, etc.) | Major Orthopedic Surgery | Reduced risk for multiple symptoms | nih.gov |
Specific Pharmacodynamic Effects
Effects on Postoperative Shivering Incidence and Severity
Postoperative shivering is a common and uncomfortable complication following general anesthesia. Parecoxib sodium has been shown to be an effective strategy for preventing it. A meta-analysis of 14 clinical trials concluded that parecoxib significantly lowers the incidence of mild, moderate, and severe postoperative shivering when compared with a placebo. nih.gov
In a study focusing on remifentanil-induced shivering, the incidence was significantly lower in the parecoxib group (36%) compared to the saline group (64%). nih.gov The severity of shivering was also reduced, with significantly fewer patients in the parecoxib group experiencing grade 3 shivering. nih.gov Another study involving patients undergoing minor urological surgeries reported that postoperative shivering was observed in 55% of patients in the placebo group, compared to only 22.5% in the group that received parecoxib. europa.eunih.gov These findings suggest that the cyclooxygenase-2 (COX-2) pathway may be involved in the physiological regulation of shivering. europa.eu
Effect of Parecoxib on Postoperative Shivering Incidence
| Study Population | Incidence in Parecoxib Group | Incidence in Control (Placebo/Saline) Group | Source |
|---|---|---|---|
| Remifentanil-based Anesthesia | 36% | 64% | nih.gov |
| Minor Urological Surgery | 22.5% | 55% | europa.eunih.gov |
| Elective Abdominal Surgery | Significantly lower than saline group | (Control) | researchgate.net |
| Meta-Analysis (14 trials) | Significantly lower odds ratio for all severity levels | (Control) | nih.gov |
Impact on Postoperative Delirium Incidence and Severity
Postoperative delirium (POD) is a serious complication, particularly in elderly patients, and is associated with poor outcomes. The use of parecoxib as an adjunct to opioid-based analgesia may reduce its occurrence. In a trial of elderly patients undergoing total hip or knee replacement, the incidence of delirium within the first five postoperative days was significantly reduced from 11% in the saline group to 6.1% in the parecoxib group. dovepress.comuspharmacist.com
Another study focusing on elderly patients undergoing hip arthroplasty found a similar protective effect, with the incidence of POD being 10% in the parecoxib group versus 27.5% in the control group. medscape.com The mechanism for this effect may be multifactorial, involving not only reduced opioid consumption but also the anti-inflammatory and neuroprotective properties of parecoxib. medscape.commedscape.com Research indicates that parecoxib can decrease plasma levels of inflammatory factors and nerve injury-related factors that are implicated in the development of delirium. medscape.commedscape.com
Effect of Parecoxib on Postoperative Delirium (POD) Incidence
| Surgical Population | Incidence of POD (Parecoxib Group) | Incidence of POD (Control Group) | Source |
|---|---|---|---|
| Elderly; Total Hip or Knee Replacement | 6.1% | 11.0% | dovepress.comuspharmacist.com |
| Elderly; Hip Arthroplasty | 10% | 27.5% | medscape.com |
Influence on Postoperative Ambulation and Functional Recovery
Effective pain management is crucial for facilitating early mobilization and functional recovery after surgery. By providing significant analgesia and reducing opioid-related side effects like drowsiness and confusion, parecoxib can improve patient function. Studies consistently show that patients receiving parecoxib report significantly lower scores for pain interference with function, a measure that includes general activity, mood, and walking ability. researchgate.netnih.gov
A retrospective study on patients after total knee arthroplasty found that the time to mobilization was significantly shorter in the parecoxib group (2.2 days) compared to the control group (2.7 days). Similarly, research on patients undergoing lumbar spinal fusion surgery showed that intravenous parecoxib significantly enhanced patient mobility, as measured by the Barthel Index, for up to 72 hours post-surgery when compared with patient-controlled analgesia (PCA) alone. Faster recovery is also suggested by findings of a shorter postoperative hospital duration in patients receiving parecoxib for cervical laminoplasty.
Impact of Parecoxib on Functional Recovery Outcomes
| Outcome Metric | Finding | Surgical Context | Source |
|---|---|---|---|
| Time to Mobilization | Shortened from 2.7 to 2.2 days | Total Knee Arthroplasty | |
| Patient Mobility (Barthel Index) | Significantly increased for 72h post-op | Lumbar Spinal Fusion | |
| Pain Interference with Function | Significantly lower scores on Days 2 & 3 | Major Gastrointestinal & Orthopedic Surgery | researchgate.netnih.gov |
| Postoperative Hospitalization | Significantly shorter duration | Cervical Laminoplasty |
Effects on Gastrointestinal Function Recovery Post-Surgery
The recovery of gastrointestinal (GI) function is a critical milestone after surgery, particularly abdominal procedures. Postoperative ileus, or the impairment of GI motility, can delay recovery. Opioid analgesics are a major contributor to postoperative ileus due to their effects on mu receptors in the gut, which slow motility.
Parecoxib contributes to the recovery of GI function primarily through its profound opioid-sparing effect. nih.govresearchgate.net By reducing the need for morphine and other opioids, parecoxib mitigates a key cause of delayed bowel function. researchgate.net Furthermore, as a selective COX-2 inhibitor, parecoxib avoids the direct irritation of the GI mucosal lining associated with non-selective NSAIDs, which inhibit COX-1. nih.gov
While direct evidence can be limited, one study on colorectal surgery found that patients receiving valdecoxib (B1682126) (the active metabolite of parecoxib) had a return of bowel sounds at a median of 12 hours and a first bowel movement at 72 hours, compared to 24 and 84 hours, respectively, in the control group. nih.gov However, not all studies show a direct benefit; one trial on patients after laparoscopic-assisted vaginal hysterectomy found that the time to first flatus was similar between parecoxib and placebo groups. dovepress.com The primary benefit appears to stem from creating a more favorable physiological environment for GI recovery by reducing systemic opioid exposure and associated side effects like constipation. researchgate.net
Preclinical Research and Translational Implications of Parecoxib Sodium
In Vivo Pharmacological Characterization
Parecoxib (B1662503), a prodrug of valdecoxib (B1682126), has been extensively evaluated in various animal models to determine its analgesic, anti-inflammatory, and antipyretic properties. researchgate.net These studies are crucial for establishing the pharmacological profile of the compound before human trials.
The analgesic efficacy of parecoxib has been demonstrated in models of inflammatory and neuropathic pain. In models of inflammatory hyperalgesia, such as carrageenan-provoked pain, parecoxib has been shown to be potent. fda.gov However, in acute visceral pain models like the acetic acid-induced writhing test and the formalin test, parecoxib showed limited effect. fda.gov
Preclinical studies in rats with neuropathic pain, induced by spinal nerve ligation, have shown that parecoxib sodium pretreatment can effectively improve pain-related behaviors. nih.gov The effectiveness was assessed using the 50% paw mechanical withdrawal threshold (PMWT) and paw thermal withdrawal latency (PTWL) tests, which measure sensitivity to mechanical and thermal stimuli, respectively. nih.gov Intrathecal administration was found to be the most effective route in this model. nih.gov
Table 1: Effects of Parecoxib Sodium in a Rat Neuropathic Pain Model
| Test Metric | Observation | Outcome | Citation |
| 50% Paw Mechanical Withdrawal Threshold (PMWT) | Parecoxib pretreatment significantly increased the mechanical threshold compared to the control group. | Indicates a reduction in mechanical allodynia (pain from a non-painful stimulus). | nih.gov |
| Paw Thermal Withdrawal Latency (PTWL) | Following the establishment of the neuropathic model, PTWL was significantly decreased, and parecoxib pretreatment improved this latency. | Suggests a reduction in thermal hyperalgesia (increased sensitivity to heat). | nih.gov |
Parecoxib's anti-inflammatory properties are a cornerstone of its mechanism of action, primarily through the inhibition of COX-2. In a classic model of inflammation using carrageenan-induced paw edema in rats, parecoxib demonstrated potent anti-inflammatory effects. fda.gov
Further studies have explored its efficacy in more complex inflammatory scenarios. In a rat model of severe burn injury with delayed fluid resuscitation, parecoxib was shown to mitigate both systemic and lung inflammation. nih.gov Treatment reduced the plasma levels of key inflammatory mediators. nih.gov
Table 2: Anti-Inflammatory Effects of Parecoxib in a Burn Injury Rat Model
| Inflammatory Marker | Effect of Parecoxib Treatment | Implication | Citation |
| Cytokine-induced neutrophil chemoattractant-1 (CINC-1) | Significantly reduced plasma levels. | Attenuation of neutrophil recruitment to the site of inflammation. | nih.gov |
| Interleukin-6 (IL-6) | Significantly reduced plasma levels. | Reduction in a key pro-inflammatory cytokine involved in the acute phase response. | nih.gov |
| Prostaglandin (B15479496) E2 metabolite (PGEM) | Significantly reduced plasma levels. | Evidence of COX-2 inhibition, as PGE2 is a primary product of the COX-2 pathway. | nih.gov |
| Lung Myeloperoxidase (MPO) | Significantly reduced levels. | Indicates decreased neutrophil infiltration into the lung tissue, mitigating lung injury. | nih.gov |
The antipyretic (fever-reducing) properties of parecoxib are attributed to its ability to inhibit prostaglandin synthesis in the central nervous system. This has been confirmed in preclinical models. In rats with pyrexia induced by lipopolysaccharide (LPS), a component of bacterial cell walls, parenterally administered parecoxib was found to have a potent antipyretic effect. fda.govrootspress.org Studies show it significantly reverses the fever, demonstrating its efficacy in controlling this cardinal sign of inflammation. fda.gov
Reproductive and Developmental Toxicology Studies
The assessment of developmental and reproductive toxicology is a critical component of preclinical safety evaluation, designed to identify adverse effects on pregnancy and the developing embryo and fetus. nih.govnih.gov
Embryo-fetal development studies are typically conducted in at least two species, a rodent (like rats) and a non-rodent (like rabbits), to assess the potential for a substance to cause harm to a developing fetus during organogenesis. nih.govnih.gov
In animal studies, the administration of prostaglandin synthesis inhibitors like parecoxib has been shown to potentially lead to embryo-fetal lethality. sciresjournals.com In rabbit studies, parecoxib was associated with fetal body weight retardation. sciresjournals.com Another study in rabbits noted that some mothers treated with a combination therapy including the active metabolite of parecoxib had developmental toxicity in their litters, including fetal body weight decrements and a low incidence of delayed ossification of the hyoid bone. fda.gov In rats, a minor developmental toxicity observed was an increased incidence of wavy ribs, which was associated with maternal toxicity (reduced weight gain). fda.gov
Post-implantation loss refers to the death of embryos after they have implanted in the uterine wall. In reproductive toxicity tests in rabbits, parecoxib administration was shown to increase the incidence of post-implantation losses and resorptions (the breakdown and absorption of a fetus). sciresjournals.com These effects occurred at doses that did not produce toxicity in the mother rabbit. sciresjournals.com In some cases, administration was poorly tolerated in a subset of pregnant rabbits, leading to abortion or death. fda.gov
Table 3: Summary of Preclinical Reproductive and Developmental Toxicology Findings for Parecoxib
| Species | Finding | Study Details | Citation |
| Rabbit | Increased post-implantation losses and resorptions. | Effects occurred at doses not maternally toxic. | sciresjournals.com |
| Rabbit | Fetal body weight retardation. | Observed in embryo-fetal development studies. | sciresjournals.com |
| Rabbit | Decreased fetal body weight and delayed ossification. | Observed in surviving litters from mothers who tolerated treatment. | fda.gov |
| Rat | Increased incidence of wavy ribs. | Associated with maternal toxicity (reduced weight gain). | fda.gov |
Neuroprotective Research via COX-2/PGE2 Pathway
Parecoxib sodium, a selective inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant neuroprotective properties in various preclinical models. The primary mechanism underlying this protection involves the inhibition of the COX-2/prostaglandin E2 (PGE2) pathway frontiersin.orgnih.gov. The COX-2 enzyme is a critical catalyst in the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammatory processes frontiersin.orgnih.gov. Following brain insults, such as ischemia or status epilepticus, COX-2 expression is induced in the central nervous system (CNS), leading to increased production of PGE2 frontiersin.org. This cascade contributes to inflammatory pain hypersensitivity and neuronal damage frontiersin.org.
Preclinical studies show that prophylactic treatment with parecoxib can prevent the insult-induced increase in PGE2, thereby reducing neuronal damage in vulnerable brain regions like the hippocampus and piriform cortex frontiersin.org. By inhibiting the COX-2/PGE2 pathway, parecoxib helps to suppress neuroinflammation, a key process implicated in the pathophysiology of various neurodegenerative diseases and acute brain injuries frontiersin.orgnih.gov.
Mitochondrial Dysfunction Modulation
A significant aspect of parecoxib's neuroprotective effect is its ability to ameliorate mitochondrial dysfunction, a known early event in aging and neurodegenerative conditions nih.gov. Research in aged rats has shown that parecoxib administration can counteract age-related motor behavioral decline by improving mitochondrial homeostasis in the substantia nigra, a brain region critical for motor control nih.govnih.gov. This is achieved through the inhibition of the COX-2/PGE2 pathway nih.gov.
The specific mechanisms of mitochondrial modulation by parecoxib are multifaceted and include:
Promotion of Mitochondrial Biogenesis: Parecoxib treatment has been found to upregulate key proteins involved in the creation of new mitochondria, including PGC-1α, NRF-1, and TFAM nih.gov.
Enhancement of Mitochondrial Fusion: The compound modulates the dynamics of mitochondrial fusion by increasing the levels of Mitofusin 1 (Mfn1) and Optic Atrophy 1 (OPA1) while decreasing Dynamin-related protein 1 (Drp1) levels, which is involved in fission nih.gov.
Activation of Mitophagy: Parecoxib activates the cellular process for clearing damaged mitochondria by increasing the levels of PINK1 and Parkin, while reducing p62/SQSTM1 levels nih.gov.
These actions collectively help preserve mitochondrial function, which is also observed in models of pulmonary ischemia-reperfusion injury, where parecoxib was found to alleviate mitochondrial damage.
Inflammatory and Nerve Injury Marker Analysis (e.g., IL-6, IL-10, HO-1, S-100β, NSE, BDNF)
Parecoxib's neuroprotective and anti-inflammatory effects are further evidenced by its modulation of various biomarkers associated with inflammation and nerve injury.
Interleukins (IL-6 and IL-10): Parecoxib consistently demonstrates an ability to reduce the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in preclinical models of myocardial injury, burns, and post-surgical inflammation nih.govnih.govnih.gov. Its effect on the anti-inflammatory cytokine Interleukin-10 (IL-10) appears more context-dependent. Some research shows parecoxib treatment increases IL-10 levels post-surgery nih.gov, while another study in a hemorrhagic shock model found parecoxib prevented a surge in IL-10, suggesting a stabilizing or modulatory role.
Heme Oxygenase-1 (HO-1): In a model of myocardial ischemia-reperfusion injury, parecoxib treatment led to a notable upregulation in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and its downstream antioxidant target, Heme Oxygenase-1 (HO-1) nih.gov. This pathway is crucial for cellular defense against oxidative stress.
Nerve Injury Markers (S-100β and NSE): S-100β and Neuron-Specific Enolase (NSE) are proteins that serve as sensitive biomarkers for damage to glial cells and neurons, respectively nih.gov. Studies have shown that parecoxib can inhibit the rise of these markers, reflecting its ability to improve neurological dysfunction and protect neural tissue nih.gov. While most evidence points toward a reduction, one study in a burn rat model reported an increase in NSE and S-100β levels following parecoxib administration, which may indicate a complex, model-specific inflammatory response nih.gov.
Brain-Derived Neurotrophic Factor (BDNF): Direct evidence linking parecoxib to the modulation of BDNF is limited. However, related research has shown that chronic administration of parecoxib enhances memory performance and upregulates synaptophysin—a protein essential for synaptic plasticity—in the hippocampus of mice nih.gov. This suggests that parecoxib may influence pathways related to neuronal function and memory, in which BDNF is a critical component.
Interactive Table: Effect of Parecoxib on Key Preclinical Markers
| Marker | Primary Effect Observed | Model/Context | Source(s) |
|---|---|---|---|
| IL-6 | Decrease | Myocardial Injury, Burns, Post-surgery, Bone Cancer Pain | nih.govnih.govnih.gov |
| IL-10 | Increase / Modulation | Post-surgery / Hemorrhagic Shock | nih.gov |
| HO-1 | Increase | Myocardial Ischemia-Reperfusion | nih.gov |
| S-100β | Decrease | Post-operative Cognitive Dysfunction | nih.gov |
| NSE | Decrease | Post-operative Cognitive Dysfunction | nih.gov |
| Synaptophysin | Increase (Hippocampus) | Normal Physiology (Mouse) | nih.gov |
Oxidative Stress Mitigation and Antioxidant Effects
A cornerstone of parecoxib's protective mechanism across various organ systems is its ability to mitigate oxidative stress and bolster antioxidant defenses. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in cellular damage following injury or inflammation nih.gov.
Preclinical studies have consistently shown that parecoxib exerts potent antioxidant effects. In models of aging, myocardial injury, and pulmonary injury, parecoxib treatment significantly decreased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation nih.govnih.gov. Furthermore, parecoxib was found to reduce levels of ROS nih.gov.
Concurrently, parecoxib enhances the cellular antioxidant system. It increases the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) and boosts the enzymatic activities of critical antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) nih.govnih.gov. This antioxidant activity is partly mediated by the upregulation of the Nrf-2 signaling pathway, which orchestrates the expression of numerous antioxidant and protective genes nih.gov. By restoring redox balance, parecoxib protects cells from oxidative damage and subsequent apoptosis nih.gov.
Interactive Table: Parecoxib's Impact on Oxidative Stress Markers
| Marker / Enzyme | Effect of Parecoxib | Model/Context | Source(s) |
|---|---|---|---|
| Malondialdehyde (MDA) | Decrease | Aging, Pulmonary & Myocardial Injury | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Decrease | Myocardial Ischemia-Reperfusion | nih.gov |
| Superoxide Dismutase (SOD) | Increase | Aging, Pulmonary Injury | nih.govnih.gov |
| Catalase (CAT) | Increase | Aging, Pulmonary Injury | nih.govnih.gov |
| Glutathione Peroxidase (GSH-Px) | Increase | Pulmonary Injury | |
| GSH/GSSG Ratio | Increase | Aging | nih.govnih.gov |
| Nrf-2 Pathway | Upregulation | Myocardial Ischemia-Reperfusion | nih.gov |
Clinical Efficacy Studies of Parecoxib Sodium in Surgical and Pain Management Contexts
Postoperative Pain Management
General Surgery (e.g., Laparotomy, Cholecystectomy, Inguinal Hernia Repair)
Parecoxib (B1662503) has demonstrated significant analgesic efficacy in various general surgery procedures.
In major gastrointestinal surgeries involving laparotomy , the administration of parecoxib has been shown to be effective in pain relief. A study on patients undergoing major GI surgery via laparotomy found that those who received parecoxib in addition to morphine patient-controlled analgesia (PCA) reported significantly lower pain scores on the second and third postoperative days compared to those who received a placebo with morphine PCA. dovepress.com Specifically, the summed pain intensity scores were 33% and 35% lower in the parecoxib group on days 2 and 3, respectively. dovepress.com This analgesic benefit was accompanied by a significant opioid-sparing effect, with the parecoxib group consuming 40% to 45% less morphine over the first 72 hours post-dose. dovepress.comresearchgate.net
For laparoscopic cholecystectomy , a meta-analysis of seven randomized controlled trials revealed that intravenous parecoxib significantly reduced pain scores at 6, 12, and 24 hours post-surgery compared to a control group. While there was no notable impact on pain scores within the first 4 hours, the need for postoperative analgesics was significantly decreased in the parecoxib group. rsdjournal.org Another study, however, found that while perioperative administration of parecoxib could significantly reduce postoperative opioid consumption, it did not have a significant effect on postoperative pain scores after laparoscopic cholecystectomy. researchgate.netmdpi.com
In the context of Lichtenstein tension-free mesh inguinal hernia repair , a prospective, randomized, double-blind study compared the efficacy of parecoxib sodium with lornoxicam (B1675139) and diclofenac (B195802). Patients treated with parecoxib reported significantly lower summed pain intensity scores and experienced a significantly longer duration of analgesia compared to those who received lornoxicam or diclofenac. nih.gov
Interactive Data Table: Efficacy of Parecoxib in General Surgery
| Surgical Procedure | Key Findings | Citations |
|---|---|---|
| Laparotomy (Major GI Surgery) | Significantly lower pain scores on postoperative days 2 and 3 compared to placebo. 40-45% less morphine consumption in the first 72 hours. | dovepress.comresearchgate.net |
| Laparoscopic Cholecystectomy | Significant reduction in pain scores at 6, 12, and 24 hours post-surgery and decreased need for postoperative analgesics. Some conflicting evidence on the direct impact on pain scores. | rsdjournal.orgresearchgate.netmdpi.com |
| Inguinal Hernia Repair | Significantly lower pain intensity scores and longer duration of analgesia compared to lornoxicam and diclofenac. | nih.gov |
Orthopedic Surgery (e.g., Total Knee Arthroplasty, Total Hip Arthroplasty)
The use of parecoxib for pain management in major orthopedic surgeries has been extensively studied.
For patients undergoing Total Knee Arthroplasty (TKA) and Total Hip Arthroplasty (THA) , a meta-analysis of eleven randomized controlled trials involving 1690 participants concluded that parecoxib provided better analgesia 24 hours post-surgery compared to a placebo. However, at 48 hours post-operation, the analgesic effect was similar to that of the placebo. Another study focusing on the perioperative administration of parecoxib in TKA and THA aimed to evaluate its effect on postoperative pain, analgesic use, and function recovery. Clinical trials have indicated that parecoxib is effective in treating postoperative pain resulting from orthopedic surgery.
A systematic review and meta-analysis specifically investigating the efficacy of parecoxib in improving pain after TKA or THA supported its use for postoperative analgesia. The analysis of 24-hour resting Visual Analog Scale (VAS) scores showed a statistically significant difference in favor of parecoxib compared to placebo.
Interactive Data Table: Efficacy of Parecoxib in Orthopedic Surgery
| Surgical Procedure | Key Findings | Citations |
|---|---|---|
| Total Knee Arthroplasty (TKA) | Better analgesia at 24 hours post-surgery compared to placebo. Intravenous parecoxib has been shown to be effective against postoperative pain. | |
| Total Hip Arthroplasty (THA) | Improved pain relief at 24 hours post-surgery versus placebo. The analgesic effect at 48 hours was not significantly different from placebo. |
Gynecologic Surgery (e.g., Hysterectomy, Laparoscopic Procedures, Cesarean Section)
Parecoxib has been shown to be an effective component of multimodal analgesia in gynecologic surgery.
Following major gynecologic surgery, patients receiving parecoxib reported significantly lower pain severity scores and pain interference with function scores on postoperative days 2 and 3 compared to those receiving a placebo. This was associated with a 37% reduction in morphine consumption at 24 hours after the initial dose. Studies have demonstrated that patients receiving parecoxib after total abdominal hysterectomy or myomectomy via laparotomy had lower pain scores and better evaluations of the study medication over the initial 24 hours compared to a placebo.
In laparoscopic-assisted vaginal hysterectomy , parecoxib sodium was found to reduce the duration and intensity of acute postoperative pain. A meta-analysis of studies on laparoscopic surgeries, including gynecological procedures, found that perioperative parecoxib injection significantly reduced the percentage of patients requiring adjuvant pain relief. Specifically for gynecological laparoscopy, preoperative parecoxib showed a significant reduction in morphine consumption.
Interactive Data Table: Efficacy of Parecoxib in Gynecologic Surgery
| Surgical Procedure | Key Findings | Citations |
|---|---|---|
| Hysterectomy (Abdominal) | Lower pain scores and better patient evaluation of medication in the first 24 hours compared to placebo. Significant reduction in pain severity and interference with function on days 2 and 3. | |
| Laparoscopic-Assisted Vaginal Hysterectomy | Reduced duration and intensity of acute postoperative pain. | |
| Gynecologic Laparoscopic Procedures | Significant reduction in the need for rescue analgesics. Reduced morphine consumption. |
Oral Surgery (e.g., Third Molar Extraction)
In the context of oral surgery, particularly third molar extraction , parecoxib has demonstrated potent analgesic effects.
A study comparing single intravenous doses of parecoxib sodium with ketorolac (B1673617) found that parecoxib was as effective as ketorolac in reducing pain after oral surgery. dovepress.com Doses of 50 mg and 100 mg of parecoxib showed a rapid onset of analgesia, within 11 minutes, and a significantly longer duration of analgesia than 30 mg of ketorolac. dovepress.com
Another study on intramuscular parecoxib after dental surgery concluded that a 20 mg dose is an effective analgesic, with an onset and magnitude of effect approaching that of 30 mg of intramuscular ketorolac. A systematic review of parecoxib in oral surgery confirmed its analgesic efficacy compared to placebo after third molar surgery. Parenteral parecoxib has been shown to induce high-potency postoperative analgesia, effectively managing common complications following third molar extraction.
Interactive Data Table: Efficacy of Parecoxib in Oral Surgery
| Surgical Procedure | Key Findings | Citations |
|---|---|---|
| Third Molar Extraction | As effective as ketorolac, with a rapid onset and longer duration of analgesia at higher doses. Intramuscular parecoxib (20 mg) showed efficacy approaching that of ketorolac (30 mg). Induces high-potency postoperative analgesia compared to placebo. | dovepress.com |
ENT Surgery (e.g., Uvulopalatopharyngoplasty, Endo-Nasal Operation)
Parecoxib has been evaluated for its analgesic efficacy in ear, nose, and throat (ENT) surgical procedures.
In patients undergoing uvulopalatopharyngoplasty (UPPP) , a study comparing parecoxib and ketorolac found that the parecoxib group had significantly lower mean Visual Analog Scale (VAS) pain scores at 24 and 48 hours postoperatively. The parecoxib group also exhibited significantly lower mean VAS scores for swallowing pain at 4, 24, 48, and 72 hours post-surgery, suggesting superior analgesic benefits in the early postoperative period. Another study found that intravenous parecoxib combined with incision-local ropivacaine (B1680718) provided effective postoperative analgesia for patients undergoing UPPP, with significantly lower VAS pain scores at 24 and 48 hours compared to local anesthetic alone.
For endo-nasal surgery , a study evaluating the perioperative analgesic effects of parecoxib sodium in patients undergoing septoplasty found that both intra-operative and postoperative pain scores were lower in the groups receiving parecoxib compared to a control group. Fewer patients in the parecoxib groups required rescue medication after the operation. However, a different study comparing parecoxib and proparacetamol in endoscopic nasal surgery found that parecoxib was not superior to proparacetamol in treating early postoperative pain when administered before the discontinuation of general anesthesia.
Interactive Data Table: Efficacy of Parecoxib in ENT Surgery
| Surgical Procedure | Key Findings | Citations |
|---|---|---|
| Uvulopalatopharyngoplasty (UPPP) | Significantly lower pain scores at 24 and 48 hours compared to ketorolac. Superior in alleviating swallowing pain. Effective when combined with local anesthetic. | |
| Endo-Nasal Operation (Septoplasty) | Lower intra-operative and postoperative pain scores and less need for rescue analgesia compared to control. One study found it not superior to proparacetamol for early postoperative pain. |
Breast Cancer Surgery
The application of parecoxib sodium for postoperative analgesia in patients undergoing breast cancer surgery has been systematically reviewed and analyzed.
A meta-analysis of 17 randomized controlled trials, including a total of 1,032 breast cancer surgery patients, concluded that parecoxib sodium local anesthesia provides good postoperative analgesia. researchgate.net The use of parecoxib sodium can inhibit the synthesis and release of prostaglandins (B1171923), thereby exerting an analgesic effect. researchgate.net Studies have indicated that the advanced application of parecoxib sodium can significantly improve the pain problem of postoperative patients and reduce the amount of postoperative fentanyl, thereby improving the quality of analgesia. researchgate.net
Interactive Data Table: Efficacy of Parecoxib in Breast Cancer Surgery
| Surgical Procedure | Key Findings | Citations |
|---|---|---|
| Breast Cancer Surgery | Provides good postoperative analgesia. Can reduce the need for postoperative fentanyl and improve the quality of analgesia. | researchgate.net |
Hepatectomy for Hepatocellular Carcinoma
Parecoxib sodium, when integrated into a multimodal analgesic regimen, demonstrates significant efficacy in improving postoperative outcomes for patients undergoing hepatectomy for hepatocellular carcinoma (HCC). Studies indicate that perioperative administration of parecoxib sodium combined with patient-controlled intravenous analgesia (PCIA) using fentanyl results in superior postoperative pain control compared to fentanyl alone. nih.govresearchgate.net This enhanced analgesia is evidenced by lower Visual Analogue Scale (VAS) pain scores in the initial postoperative days. nih.gov
Beyond simple pain relief, the use of parecoxib in this context has been associated with a better preservation of the patient's immune function, which is often suppressed by both surgical stress and opioid analgesics. nih.govresearchgate.net Specifically, patients receiving parecoxib have shown significantly higher percentages of CD3+ T cells 24 hours post-surgery compared to a control group. nih.gov This preservation of immune function may contribute to improved long-term oncological outcomes, with some research suggesting that the combination of parecoxib and fentanyl for perioperative pain management may help postpone postoperative tumor recurrence and lead to longer disease-free survival in patients undergoing hepatectomy for HCC. nih.govresearchgate.net
Furthermore, combining parecoxib with a transversus abdominis plane (TAP) block has been shown to effectively reduce postoperative pain, leading to improved patient ambulation, faster recovery of gastrointestinal function, and a shorter duration of hospital stay following hepatectomy. nih.gov Other studies have also noted that perioperative parecoxib administration significantly improves the control of postoperative pain after transcatheter arterial chemoembolization (TACE) for inoperable HCC, leading to lower pain scores and reduced morphine consumption. researchgate.net
Table 1: Efficacy of Parecoxib in Hepatectomy for HCC
Renal Transplantation
In the context of renal transplantation, parecoxib sodium has been studied as a component of postoperative pain management, demonstrating efficacy in providing analgesia without adversely affecting renal function. researchgate.netresearchgate.net A study comparing parecoxib with fentanyl and a placebo in patients undergoing renal transplantation found that parecoxib efficiently improved postoperative analgesia. researchgate.netresearchgate.net Patients in the parecoxib group required fewer analgesic drugs for breakthrough pain compared to the control group. researchgate.net
The administration of parecoxib was also associated with stable hemodynamics. researchgate.netresearchgate.net Furthermore, a comparative study assessing parecoxib against ketoprofen (B1673614) for pain from acute renal colic found parecoxib to be as effective as ketoprofen, demonstrating non-inferiority in pain relief. scielo.br These findings suggest that parecoxib can be a viable option for postoperative pain relief in patients who have received a renal transplant. researchgate.netresearchgate.net
Table 2: Efficacy of Parecoxib in Renal Transplantation
Preemptive Analgesia Strategies
Preemptive analgesia is a therapeutic approach that involves administering analgesics before a surgical incision is made. researchgate.netbiomedres.us The primary goal is to prevent the establishment of central sensitization, a phenomenon where the nervous system becomes hyperexcitable, leading to amplified postoperative pain. researchgate.netnih.gov
Impact on Central Sensitization and Hyperalgesia
Parecoxib sodium is believed to exert its preemptive analgesic effects by inhibiting cyclooxygenase-2 (COX-2), thereby reducing the production of prostaglandins involved in inflammation and pain signaling. nih.govoncotarget.com By acting on both peripheral and central COX-2, parecoxib can reduce the inflammatory response and central sensitization that follows surgical trauma. nih.govd-nb.info Preclinical studies support this mechanism, showing that pretreatment with parecoxib attenuates incision-induced pain hypersensitivity by suppressing the activation of signaling molecules like p-ERK in the spinal cord, which are crucial for establishing central sensitization. nih.gov Post-injury treatment with parecoxib has been shown to have a minimal effect on this process, highlighting the importance of preventive administration for ideal postoperative pain control. nih.gov Clinical studies have also suggested that preemptive parecoxib can mitigate the noxious stimuli that reach the central nervous system, thereby reducing or preventing peripheral and central sensitization. nih.gov
Efficacy in Artificial Joint Replacement (Hip and Knee)
The use of preemptive parecoxib in artificial joint replacement has been a subject of extensive research, with many studies demonstrating its benefits. A systematic review and meta-analysis of nine randomized controlled trials involving 667 patients concluded that preemptive parecoxib in total hip and knee replacement significantly reduces postoperative pain and cumulative opioid consumption without increasing adverse events. nih.govnih.gov The analysis found that patients receiving preemptive parecoxib had substantially lower VAS scores at rest at 24 and 48 hours post-surgery, and during movement at 24, 48, and 72 hours, compared to a placebo. nih.govnih.gov
Another meta-analysis focused on total knee or hip arthroplasty (TKA/THA) found that intravenous parecoxib significantly reduced the 24-hour resting VAS score compared to placebo. nih.gov However, the analgesic benefit was not as pronounced at 48 hours. nih.gov In patients undergoing TKA, preemptive multimodal analgesia regimens including parecoxib have been shown to significantly decrease short-term VAS scores and relieve pain shortly after surgery. researchgate.net
Despite these positive findings, the efficacy is not universally established. One study on total hip arthroplasty (THA) found that a single dose of parecoxib administered 30 minutes before incision did not provide effective preemptive analgesia compared to a placebo, with no significant differences in postoperative VAS scores or narcotic consumption. painphysicianjournal.com This suggests that the analgesic protocol, including the number and timing of doses, is a critical factor. painphysicianjournal.com
Table 3: Efficacy of Preemptive Parecoxib in Joint Replacement
Timing of Administration and Analgesic Outcomes
The timing of parecoxib administration is a critical determinant of its analgesic efficacy, although findings across studies are sometimes inconsistent. In a study on total hip arthroplasty, patients were randomized to receive parecoxib either at the induction of anesthesia (pre-group) or at wound closure (post-group). nih.gov Both groups showed an approximate 45% reduction in 24-hour cumulative morphine consumption compared to a control group, with no significant difference between the pre- and post-operative administration groups. nih.gov A similar study in patients undergoing major spine surgery also found no significant difference in analgesic efficacy, evaluated by pain scores and morphine consumption, between pre- and post-operative administration. nih.gov
Conversely, other studies suggest a benefit for preemptive administration. In patients undergoing pulmonary lobectomy, preemptive parecoxib was found to be more effective at reducing sufentanil consumption and the need for rescue medicine compared to administration at the time of skin suturing. bvsalud.org Similarly, a study on gynecological surgery found that preemptive parecoxib significantly reduced pain scores at 6 and 12 hours post-surgery and lowered 24-hour morphine consumption compared to a placebo. tci-thaijo.org In discectomy patients, perioperative parecoxib (given before and after surgery) provided better pain control at 25 hours post-surgery compared to a regimen where the first dose was given postoperatively. oup.com These conflicting results suggest that the optimal timing may vary depending on the type and duration of the surgical procedure. nih.gov
Comparative Efficacy Studies
Parecoxib has been compared to other non-steroidal anti-inflammatory drugs (NSAIDs) in various surgical settings to evaluate its relative analgesic efficacy.
When compared with ketorolac , the results are mixed. In cervical disc surgery, both parecoxib and ketorolac demonstrated similar analgesic effects and were superior to a placebo in reducing morphine consumption. researchgate.net A study on inguinal hernia repair also found similar analgesic efficacy between the two drugs, though parecoxib showed a significantly longer duration of action. ijbcp.com However, in a study on laparoscopic sterilization, ketorolac was found to be more effective than parecoxib in the first hour post-surgery. oup.com In contrast, a recent study on uvulopalatopharyngoplasty found that intravenous parecoxib provided superior analgesic benefits, particularly for swallowing pain, in the early postoperative period compared to ketorolac. nih.govnih.gov
A network meta-analysis comparing parecoxib and flurbiprofen (B1673479) axetil in pediatric patients found that both were effective in reducing postoperative pain scores compared to a placebo. nih.gov The analysis suggested that flurbiprofen axetil was superior at 2, 4, and 12 hours post-surgery, while parecoxib showed advantages at 0, 0.5, 1, 6, 8, and 24 hours postoperatively. nih.gov
When compared to diclofenac in a study of patients undergoing general surgery, a single preemptive dose of parecoxib resulted in patients reporting no pain for up to 12 hours, whereas in the diclofenac group, no pain was reported for up to 6 hours. researchgate.net
Table 4: Comparative Efficacy of Parecoxib vs. Other NSAIDs
Versus Placebo
Clinical trials consistently demonstrate that parecoxib sodium is significantly more effective than placebo in managing postoperative pain. Studies across different surgical modalities, including orthopedic, major gastrointestinal, and gynecological surgeries, have reported substantial reductions in pain intensity scores for patients treated with parecoxib.
In a study on major orthopedic surgery, patients receiving parecoxib had significantly lower pain scores on day 2 and day 3 post-surgery compared to the placebo group. nih.gov Specifically, pain scores were 22% lower on day 2 and 17% lower on day 3. nih.gov This analgesic benefit was accompanied by a notable improvement in function, with pain interference scores being 32% lower on day 2 and 27% lower on day 3 in the parecoxib group. nih.gov
Similarly, a meta-analysis of 27 trials involving patients undergoing orthopedic surgery found that intravenous parecoxib led to significant reductions in postoperative resting pain scores at 6, 12, 24, and 48 hours compared to placebo. nih.gov Reductions in pain scores during movement were also observed at 24 and 48 hours. nih.gov
Following major gastrointestinal surgery, patients treated with parecoxib in conjunction with morphine patient-controlled analgesia (PCA) reported significantly less pain than those receiving a placebo with morphine PCA. nih.gov Summed pain intensity scores were 33% and 35% lower on postoperative days 2 and 3, respectively, in the parecoxib group. nih.gov This group also showed significantly lower pain interference with function scores. nih.gov
The opioid-sparing effect of parecoxib is a critical finding in these placebo-controlled trials. In the orthopedic surgery subset, the parecoxib group required 28% less supplemental morphine at 24 hours and 33% less at 48 hours. nih.gov In major gastrointestinal surgery, the reduction in morphine consumption was even more pronounced, with patients receiving parecoxib using 45% less at 24 hours, 41% less at 48 hours, and 40% less at 72 hours compared to placebo. nih.gov A meta-analysis confirmed this, showing a significant reduction in cumulative morphine consumption with parecoxib use. nih.gov
| Efficacy of Parecoxib vs. Placebo in Orthopedic Surgery | |
| Metric | Finding |
| Pain Score Reduction (Day 2) | 22% lower than placebo nih.gov |
| Pain Score Reduction (Day 3) | 17% lower than placebo nih.gov |
| Supplemental Morphine Reduction (48h) | 33% less required than placebo nih.gov |
| Patient Satisfaction ("Excellent" Rating) | 42% (Parecoxib) vs. 21% (Placebo) nih.gov |
| Efficacy of Parecoxib vs. Placebo in Major Gastrointestinal Surgery | |
| Metric | Finding |
| Summed Pain Intensity Reduction (Day 2) | 33% lower than placebo nih.gov |
| Summed Pain Intensity Reduction (Day 3) | 35% lower than placebo nih.gov |
| Cumulative Morphine Reduction (72h) | 40% less consumed than placebo nih.gov |
Versus Opioid Analgesics (e.g., Morphine, Fentanyl, Alfentanil)
Direct comparisons between parecoxib and opioid analgesics have highlighted its efficacy, often with a more favorable profile regarding opioid-related side effects.
In a study following gynecologic laparotomy, single intravenous doses of parecoxib were found to be significantly superior to morphine for most measures of analgesic efficacy and provided a two- to threefold longer time to rescue analgesia. nih.gov Another study evaluating postoperative pain after laparoscopic liver resection found that patients receiving parecoxib via an infusion pump had significantly lower pain scores at rest and with movement at all time intervals compared to those receiving fentanyl via a patient-controlled analgesia (PCA) pump. nih.gov Patients in the parecoxib groups also reported lower scores for nausea and sedation. nih.gov
However, the analgesic effects can be context-dependent. One electrophysiological study investigating nociception-induced cortical activity suggested that while fentanyl successfully inhibited the electrophysiological profile evoked by nociceptive stimulation, parecoxib did not show a similar effect on this specific measure. nih.gov In a trial involving patients undergoing laparoscopic cholecystectomy who received either intraoperative fentanyl or remifentanil, both supplemented with parecoxib, the group receiving fentanyl had lower postoperative pain scores and required less rescue analgesia than the remifentanil group. bmj.com
| Comparison of Parecoxib vs. Fentanyl in Laparoscopic Liver Resection | |
| Metric | Finding |
| VAS Scores at Rest | Significantly lower in parecoxib group at all time intervals nih.gov |
| VAS Scores with Movement | Significantly lower in parecoxib group at all time intervals nih.gov |
| Nausea Scores (2, 4, 8h) | Significantly lower in parecoxib group nih.gov |
| Sedation Scores (2, 4, 8, 16h) | Markedly lower in parecoxib group nih.gov |
Versus Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ketorolac)
Comparative studies of parecoxib and other NSAIDs, such as ketorolac, have been conducted to position its efficacy within the class of non-opioid analgesics. The results indicate that parecoxib's analgesic efficacy is often comparable to that of ketorolac, though some differences in specific outcomes and patient populations exist.
In a study of patients undergoing uvulopalatopharyngoplasty (UPPP), intravenous parecoxib was associated with superior analgesic benefits in the early postoperative period compared to ketorolac. mdpi.com Patients receiving parecoxib reported significantly lower mean Visual Analog Scale (VAS) scores for resting pharyngeal pain at 24 and 48 hours post-surgery. mdpi.com The difference was particularly notable for swallowing pain, where the ketorolac group had significantly higher VAS scores at 24, 48, and 72 hours. mdpi.com
Conversely, a prospective randomized study comparing parecoxib and ketorolac for moderate postoperative acute pain found no significant differences in VAS scores between the two groups. researchgate.net Similarly, in a trial with patients undergoing posterior lumbar spinal fusion, both ketorolac and parecoxib showed significantly better early postoperative pain reduction compared to a placebo, but there were no significant differences in pain scores between the two active drugs at any time point. nih.gov
A study on patients after inguinal hernia surgery concluded that parecoxib has similar analgesic efficacy to ketorolac but with a significantly longer duration of action. ijbcp.com In gynecologic laparotomy surgery, single intravenous doses of parecoxib were found to have comparable analgesic effects to intravenous ketorolac. nih.gov
| Comparison of Parecoxib vs. Ketorolac in Uvulopalatopharyngoplasty | |
| Time Point | Mean VAS Score (Resting Pharyngeal Pain) |
| 24 hours | Parecoxib: 3.6 ± 2.2 vs. Ketorolac: 5.0 ± 2.3 mdpi.com |
| 48 hours | Parecoxib: 2.5 ± 1.7 vs. Ketorolac: 3.9 ± 2.2 mdpi.com |
| Time Point | Mean VAS Score (Swallowing Pain) |
| 24 hours | Parecoxib: 5.1 ± 2.1 vs. Ketorolac: 6.6 ± 1.8 mdpi.com |
| 48 hours | Parecoxib: 3.7 ± 1.7 vs. Ketorolac: 5.5 ± 2.2 mdpi.com |
Multimodal Analgesia Regimens Incorporating Parecoxib Sodium
The use of parecoxib sodium is a cornerstone of many multimodal analgesia strategies, which aim to improve postoperative pain control while minimizing opioid-related side effects. These regimens combine different classes of analgesics and techniques to target pain through multiple pathways.
Combinations with Opioids
A primary role for parecoxib in multimodal analgesia is its significant opioid-sparing effect. By providing a baseline of non-opioid analgesia, parecoxib reduces the total amount of opioids required for adequate pain relief. A meta-analysis of seven randomized controlled trials involving 1,939 patients demonstrated that combining patient-controlled analgesia (PCA) with parecoxib sodium resulted in a higher rate of 'effective' treatment as evaluated by patients, compared to PCA alone. spandidos-publications.comnih.gov
In a study of patients undergoing major gastrointestinal surgery, the addition of parecoxib to a morphine PCA regimen led to a 40-45% reduction in morphine consumption over the first 72 hours post-surgery. dovepress.com This reduction in opioid use was associated with a significantly lower risk of experiencing opioid-related symptoms such as fatigue and drowsiness. dovepress.com An economic evaluation from a Chinese perspective suggested that the use of parecoxib plus opioids could be cost-saving due to a reduction in opioid-related adverse events compared to using opioids alone. tandfonline.com
Combinations with Regional Anesthesia Techniques (e.g., Transversus Abdominis Plane Block)
Combining parecoxib with regional anesthesia techniques has been shown to enhance postoperative pain control. A prospective controlled study on patients undergoing hepatectomy for hepatocellular carcinoma found that combining parecoxib sodium with a transversus abdominis plane (TAP) block significantly lowered pain scores on the first three postoperative days compared to a control group. nih.gov This combination also promoted earlier ambulation and recovery of gastrointestinal function. nih.govnih.gov
Another study found that preoperative intravenous injection of parecoxib combined with local infiltration of ropivacaine at the incision site was an effective method for postoperative analgesia in patients after laparoscopic hepatectomy, reducing pain both at rest and during movement. nih.gov Similarly, a meta-analysis of studies on breast cancer surgery patients indicated that parecoxib sodium combined with local anesthesia provided good postoperative analgesia. nih.gov
Sequential Therapy (e.g., IV Parecoxib followed by Oral Celecoxib)
A structured transition from parenteral to oral analgesics is a key component of enhanced recovery after surgery protocols. A sequential regimen of intravenous parecoxib followed by oral celecoxib (B62257) has been studied, particularly in the context of total knee arthroplasty (TKA).
Clinical Safety Profile and Adverse Event Analysis of Parecoxib Sodium
Post-Authorization Safety Surveillance and Real-World Data
Following its approval, the safety of parecoxib (B1662503) has been monitored through ongoing post-authorization surveillance. A significant review analyzed data from 28 randomized, placebo-controlled clinical trials alongside more than a decade of post-authorization safety data, based on an estimated 69.5 million units of parecoxib. nih.govnih.gov This surveillance provides crucial real-world insights into the frequency of rare but serious adverse events.
Table 2: Medically Confirmed Adverse Events from Post-Authorization Safety Database
| Adverse Event Category | Total Confirmed Reports | Serious Reports | Outcome Status (Recovered/Recovering) |
|---|---|---|---|
| GI Ulceration-Related Events | 35 | 35 | Not Specified |
| Renal Failure and Impairment | 77 | 68 | 41 |
| Cardiovascular Embolic/Thrombotic Events | 66 | 64 | Not Specified |
| Hypersensitivity Reactions (including Hypotension) | 32 | 25 | 23 |
| Severe Cutaneous Adverse Events | 17 | 17 | 10 |
Data sourced from a review of over 10 years of post-authorization data. nih.govnih.gov
Safety in Specific Patient Populations
Elderly Patients
In general, no dose adjustment is necessary for elderly patients (≥65 years). europa.eueuropa.eu However, for elderly individuals weighing less than 50 kg, it is recommended to initiate treatment with half the usual dose and reduce the maximum daily dose to 40 mg. pfizer.comeuropa.eueuropa.eu This recommendation is supported by pharmacokinetic data showing that healthy elderly subjects have an approximately 40% higher plasma exposure to valdecoxib (B1682126) compared to younger subjects. europa.eu
Elderly patients are at a greater risk of developing gastrointestinal complications with NSAIDs, such as ulceration and bleeding. europa.eunih.gov However, studies comparing parecoxib to conventional NSAIDs like ketorolac (B1673617) have shown that parecoxib is associated with a significantly lower risk of gastroduodenal mucosal injury in healthy elderly subjects. researchgate.net
Patients with Pre-existing Hepatic Impairment
The use of parecoxib in patients with liver dysfunction requires careful consideration based on the severity of the impairment. europa.eu
Mild Hepatic Impairment (Child-Pugh Score 5-6): No dosage adjustment is generally required for these patients. pfizer.comeuropa.eu
Moderate Hepatic Impairment (Child-Pugh Score 7-9): Parecoxib should be used with caution. pfizer.comeuropa.eu Treatment should begin at half the usual recommended dose, and the maximum daily dose should be reduced to 40 mg. europa.eueuropa.eu This is because valdecoxib exposure has been shown to be more than doubled (130% increase) in this patient group. europa.eueuropa.eu
Severe Hepatic Impairment (Child-Pugh Score ≥10): Parecoxib has not been studied in this population and its use is contraindicated. europa.eueuropa.euemed.ie
A patient exhibiting signs of liver dysfunction or with abnormal liver function tests while on therapy should be monitored for the development of a more severe hepatic reaction. pfizer.compfizer.com
Patients with Pre-existing Renal Impairment
The safety of parecoxib in patients with kidney disease depends on the degree of renal impairment. Post-marketing surveillance has included reports of acute renal failure in patients receiving parecoxib. pfizer.compfizer.comeuropa.eu As prostaglandin (B15479496) inhibition can lead to deterioration of renal function, caution is advised when administering parecoxib to patients with impaired renal function. europa.eueuropa.eu
Mild to Moderate Renal Impairment (Creatinine Clearance 30-80 mL/min): Based on pharmacokinetic data, no dose adjustment is needed. europa.eueuropa.eu
Severe Renal Impairment (Creatinine Clearance <30 mL/min): In these patients, parecoxib should be initiated at the lowest recommended dose. pfizer.comeuropa.eueuropa.eu Close monitoring of the patient's kidney function is essential. pfizer.comeuropa.eueuropa.eu
Interestingly, one retrospective analysis of patients undergoing non-cardiac surgery found that the incidence of postoperative acute kidney injury was lower in the group that received parecoxib (4%) compared to the group that did not (6.3%). nih.gov Despite these findings, caution remains the standard recommendation for use in patients with compromised renal function. nih.gov
Comparative Safety Profiles versus Other Analgesics
The safety profile of parecoxib sodium, a selective cyclooxygenase-2 (COX-2) inhibitor, is a critical aspect of its clinical use, particularly when evaluated against other classes of analgesics such as traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. Research, including meta-analyses and large-scale clinical trials, provides a basis for these comparisons.
Versus Non-selective NSAIDs (e.g., Ketorolac)
Versus Opioids (e.g., Morphine)
When used as an adjunct to opioid-based analgesia, such as patient-controlled analgesia (PCA) with morphine, parecoxib has been shown to reduce the incidence of certain opioid-related adverse effects. nih.gov A meta-analysis comparing parecoxib combined with PCA versus PCA alone found that the combination significantly reduced the incidence of postoperative fever and nausea and vomiting. nih.gov However, it did not significantly reduce respiratory depression, pruritus, or headache. nih.gov
In a direct comparison for acute trauma pain, a randomized, double-blinded study found a notable difference in side effects between intravenous parecoxib and intravenous morphine. springermedizin.de Nearly half (42.9%) of the patients who received IV morphine experienced dizziness, whereas no patients in the parecoxib group did. springermedizin.de
The opioid-sparing effect of parecoxib is a key mechanism for its improved side-effect profile in a multimodal setting. nih.govdovepress.com By reducing the total amount of opioids needed for effective pain control, parecoxib consequently lowers the risk of common opioid-related symptoms. nih.govdovepress.com In studies following major orthopedic and gynecologic surgeries, patients receiving parecoxib had a reduced risk of experiencing fatigue, drowsiness, inability to concentrate, and confusion compared to those receiving a placebo with their opioids. nih.govdovepress.com Reductions in nausea and constipation have also been noted. nih.govdovepress.com
Versus Placebo
The frequency of GI-related events was approximately 0.2% in both the parecoxib and placebo groups. nih.gov Renal failure and impairment were also similar, occurring in 1.0% of parecoxib-treated patients and 0.9% of those receiving placebo. nih.govresearchgate.net The occurrence of cardiovascular embolic and thrombotic events was low and comparable between the groups. nih.govresearchgate.net Similarly, rates of hypersensitivity reactions, including angioedema and hypotension, did not differ significantly between parecoxib and placebo. nih.govresearchgate.net
Data Tables
Table 1: Comparative Frequency of Adverse Events: Parecoxib vs. Placebo (Pooled Analysis of 28 Clinical Trials)
| Adverse Event | Parecoxib Group (%) | Placebo Group (%) |
|---|---|---|
| GI-Related Events | ~0.2 | ~0.2 |
| Renal Failure and Impairment | 1.0 | 0.9 |
| Arterial Cardiovascular Events | 0.3 | 0.2 |
| Venous Cardiovascular Events | 0.2 | 0.1 |
| Anaphylactic Reactions | 8.7 | 8.6 |
| Hypotension | 2.6 | 2.1 |
| Angioedema | 2.5 | 2.8 |
Source: Pooled analysis data from 28 randomized, double-blind, placebo-controlled clinical trials. nih.govresearchgate.net
Table 2: Comparative Risk of Adverse Events: Parecoxib + PCA vs. PCA Alone (Meta-Analysis)
| Adverse Event | Relative Risk (RR) | 95% Confidence Interval (CI) | Finding |
|---|---|---|---|
| Postoperative Fever | 0.34 | 0.22–0.53 | Significant Reduction |
| Nausea and Vomiting | 0.69 | 0.57–0.83 | Significant Reduction |
| Respiratory Depression | 0.84 | 0.38–1.83 | Not Significant |
| Pruritus (Itching) | 0.91 | 0.54–1.52 | Not Significant |
| Headache | 0.77 | 0.47–1.28 | Not Significant |
Source: Meta-analysis comparing patient-controlled analgesia (PCA) combined with parecoxib to PCA alone. nih.gov
Table 3: Incidence of Dizziness: Parecoxib vs. Morphine
| Treatment Group | Incidence of Dizziness (%) |
|---|---|
| Intravenous Parecoxib | 0 |
| Intravenous Morphine | 42.9 |
Source: Randomized, double-blinded study in an emergency department setting for acute traumatic pain. springermedizin.de
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetaminophen (B1664979) |
| Ibuprofen |
| Ketorolac |
| Morphine |
| Naproxen |
| Paracetamol |
| Parecoxib sodium |
Drug Drug Interaction Studies and Pharmacokinetic/pharmacodynamic Implications
Interactions Affecting Parecoxib (B1662503)/Valdecoxib (B1682126) Metabolism
The concurrent administration of parecoxib with substances that inhibit the CYP3A4 and CYP2C9 enzymes can lead to an increased plasma concentration of its active metabolite, valdecoxib. pfizer.commims.com
Fluconazole (B54011): As a potent inhibitor of the CYP2C9 enzyme, fluconazole has a marked effect on the pharmacokinetics of valdecoxib. mims.commims.com Co-administration of fluconazole resulted in a significant 62% increase in the area under the curve (AUC) for valdecoxib. mims.compfizer.com This interaction highlights the importance of the CYP2C9 pathway in the clearance of valdecoxib. drugbank.com
Ketoconazole (B1673606): While not a CYP2C9 inhibitor, the CYP3A4 inhibitor ketoconazole also affects valdecoxib levels, though to a lesser extent. mims.commims.com Concurrent administration with ketoconazole led to a 38% increase in the AUC of valdecoxib. mims.compfizer.com
Dexmedetomidine (B676): A study in beagles investigated the interaction between the sedative dexmedetomidine and parecoxib. nih.gov The results indicated that dexmedetomidine can inhibit the metabolism of valdecoxib, leading to increased exposure. nih.gov However, the study found no significant impact on the pharmacokinetics of the parent drug, parecoxib, suggesting the interaction occurs after its conversion to valdecoxib. nih.gov
The table below summarizes the pharmacokinetic changes of valdecoxib when co-administered with specific enzyme inhibitors.
| Co-administered Drug | Inhibited Enzyme | Effect on Valdecoxib Pharmacokinetics |
| Fluconazole | CYP2C9 | ▲ 62% increase in AUC mims.compfizer.com |
| Ketoconazole | CYP3A4 | ▲ 38% increase in AUC mims.compfizer.com |
| Dexmedetomidine | Not Specified (Metabolism Inhibition) | ▲ 37.79% increase in Cmax▲ 36.19% increase in AUC nih.gov |
Data for Dexmedetomidine is from a study in beagles.
Interactions Affecting Co-administered Medications
Parecoxib, through its action as a selective COX-2 inhibitor, can influence the pharmacodynamics and pharmacokinetics of various other medications. drugbank.com
Warfarin: The co-administration of parecoxib with warfarin, an anticoagulant metabolized primarily by CYP2C9, can heighten the risk of bleeding complications. drugbank.comnih.gov Due to the narrow therapeutic index of warfarin, any alteration in its metabolism or in hemostatic processes requires careful management. nih.govnih.gov
Unfractionated Heparin (UFH): A clinical study involving healthy male subjects examined the potential for interaction between intravenous parecoxib and unfractionated heparin. nih.gov The research found that the co-administration of parecoxib did not produce any significant effects on key blood coagulation parameters, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), when compared to the administration of UFH alone. nih.gov This suggests that parecoxib does not interfere with the anticoagulant activity of UFH. nih.gov
The mechanism of action for parecoxib, involving the inhibition of prostaglandin (B15479496) synthesis, may interfere with the therapeutic effects of several classes of antihypertensive drugs. mims.compfizer.com
ACE Inhibitors and Angiotensin II Antagonists: The antihypertensive efficacy of ACE inhibitors and angiotensin II antagonists may be diminished when used concurrently with NSAIDs like parecoxib. mims.commims.comdrugs.comdrugs.com This interaction is particularly concerning in patients who are elderly, volume-depleted, or have pre-existing renal impairment, as it may lead to a deterioration in renal function, including the potential for acute renal failure. pfizer.com These renal effects are typically reversible. pfizer.com
Beta-Blockers: The blood pressure-lowering effects of beta-blockers can be attenuated by parecoxib. pfizer.comdrugbank.com Furthermore, valdecoxib is known to be an inhibitor of CYP2D6, an enzyme responsible for the metabolism of many beta-blockers, such as metoprolol. mims.comnih.gov This could lead to increased plasma concentrations of the co-administered beta-blocker. nih.gov
Diuretics: Clinical studies have demonstrated that NSAIDs can decrease the natriuretic effect of loop diuretics (e.g., furosemide) and thiazide diuretics. pfizer.commims.com This effect is attributed to the inhibition of renal prostaglandin synthesis. pfizer.commims.com
The table below outlines the potential implications of co-administering parecoxib with various antihypertensive agents.
| Antihypertensive Class | Potential Interaction with Parecoxib/Valdecoxib |
| ACE Inhibitors | ▼ Diminished antihypertensive effect.▲ Increased risk of renal function deterioration. pfizer.comdrugs.com |
| Angiotensin II Antagonists | ▼ Diminished antihypertensive effect.▲ Increased risk of renal function deterioration. pfizer.comdrugs.com |
| Beta-Blockers | ▼ Diminished antihypertensive effect.▲ Potential for increased plasma concentrations of beta-blockers metabolized by CYP2D6. pfizer.comnih.gov |
| Diuretics | ▼ Reduced natriuretic effect of furosemide (B1674285) and thiazides. pfizer.commims.com |
The co-administration of NSAIDs, including parecoxib, with the immunosuppressant cyclosporine may elevate the risk of nephrotoxicity. mims.commims.commedindia.net This interaction is believed to be related to the inhibitory effect of NSAIDs on renal prostaglandins (B1171923). mims.commims.com Consequently, monitoring of renal function is recommended when parecoxib is administered concurrently with cyclosporine. mims.com
Specific drug interaction studies have been conducted to evaluate the effect of valdecoxib on oral contraceptives. pfizer.commims.com The research, which involved a combination product of ethinyl estradiol (B170435) and norethindrone, found no clinically significant interactions. pfizer.commims.com
Anesthetic Agents (e.g., Nitrous Oxide, Isoflurane (B1672236), Propofol (B549288), Midazolam, Fentanyl, Alfentanil)
The co-administration of parecoxib with various anesthetic agents is common in the perioperative setting. Interaction studies have been conducted to evaluate the pharmacokinetic and pharmacodynamic implications of using parecoxib concurrently with several intravenous and inhalational anesthetics.
Inhalational Anesthetic Agents (Nitrous Oxide, Isoflurane) Formal drug-drug interaction studies between parecoxib and inhalational anesthetic agents like nitrous oxide and isoflurane have not been performed. pfizer.compfizer.comnps.org.au However, in surgical studies where parecoxib was administered pre-operatively, no clinical evidence of a pharmacodynamic drug interaction was observed in patients who also received these agents. pfizer.compfizer.comeuropa.eu
Propofol: Parecoxib's active metabolite, valdecoxib, and propofol are both substrates of the cytochrome P450 2C9 (CYP2C9) enzyme, suggesting a potential for metabolic interaction. nih.gov A randomized, placebo-controlled, crossover study was conducted in healthy volunteers to determine if a 40 mg intravenous dose of parecoxib would alter the pharmacokinetics and pharmacodynamics of a 2 mg/kg intravenous bolus of propofol. nih.gov The results showed no significant differences in propofol's plasma concentrations or its pharmacokinetic parameters between the placebo and parecoxib groups. nih.gov Similarly, pharmacodynamic measures, including depth of sedation and cognitive function, were not altered. nih.gov
Table 1: Effect of Parecoxib (40 mg IV) on Propofol (2 mg/kg IV) Pharmacokinetics
| Pharmacokinetic Parameter | Propofol + Placebo (Mean) | Propofol + Parecoxib (Mean) | Conclusion |
|---|---|---|---|
| Maximal Plasma Concentration (Cmax) | Similar | Similar | No significant alteration in propofol disposition. nih.gov |
| Clearance | Similar | Similar | |
| Elimination Half-life | Similar | Similar | |
| Volume of Distribution | Similar | Similar |
Midazolam: Interaction studies involving intravenous or oral midazolam and parecoxib have concluded that there are no clinically important interactions. pfizer.com Research into the influence of parecoxib on the pharmacokinetics and clinical effects of midazolam found that co-administration did not affect midazolam's metabolism or pharmacodynamics. nps.org.aumdpi.com
Fentanyl and Alfentanil: Both fentanyl and alfentanil are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. duke.edu Since parecoxib's active form, valdecoxib, is also a substrate for CYP3A4, a study was designed to assess the potential for metabolic interactions. duke.edu Healthy volunteers received both fentanyl and alfentanil after pretreatment with either a placebo or parecoxib. The study found no significant differences in the plasma concentration, clearance, or other pharmacokinetic parameters for either fentanyl or alfentanil when co-administered with parecoxib. duke.edu
Table 2: Effect of Parecoxib on Fentanyl and Alfentanil Pharmacokinetics
| Opioid | Pharmacokinetic Parameter | Placebo Pretreatment | Parecoxib Pretreatment | Conclusion |
|---|---|---|---|---|
| Fentanyl | Plasma Concentration | No significant difference | No significant difference | No significant effect on the pharmacokinetics of either opioid. duke.edu |
| Clearance | No significant difference | No significant difference | ||
| Alfentanil | Plasma Concentration | No significant difference | No significant difference | |
| Clearance | No significant difference | No significant difference |
Antiplatelet Agents (e.g., Low-Dose Aspirin)
The interaction between parecoxib and low-dose aspirin (B1665792) is of significant interest, particularly regarding aspirin's cardioprotective antiplatelet effects.
Official product information and clinical trials state that parecoxib does not interfere with the antiplatelet effect of low-dose (≤325 mg) aspirin. pfizer.compfizer.com This lack of interference is attributed to parecoxib's high selectivity for the COX-2 enzyme, which means it does not affect the COX-1-mediated platelet aggregation that aspirin inhibits. cda-amc.ca
However, the broader class of COX-2 inhibitors has been subject to research regarding a potential interaction with aspirin. The mechanism involves competition for the binding site on the COX-1 enzyme. nih.govresearchgate.net While aspirin irreversibly inhibits COX-1 in platelets, other non-steroidal anti-inflammatory drugs (NSAIDs) bind reversibly. hopkinsarthritis.org If an NSAID is bound to the enzyme when aspirin is introduced, it can sterically hinder aspirin from accessing its binding site, potentially diminishing its antiplatelet effect. nih.gov
Studies on celecoxib (B62257), another selective COX-2 inhibitor, have shown that it can attenuate the antiplatelet effects of low-dose aspirin to a limited extent. nih.govresearchgate.net This interaction may be more substantial during the initial days of aspirin therapy in a patient already receiving celecoxib and may not be preventable by separating the administration times of the drugs. researchgate.netnih.gov The clinical consequences of this interaction with other COX-2 inhibitors, including valdecoxib (the active metabolite of parecoxib), require more detailed investigation. nih.gov
Clinical Relevance of Identified Interactions
Anesthetic Agents The lack of clinically significant pharmacokinetic or pharmacodynamic interactions between parecoxib and commonly used intravenous and inhalational anesthetic agents is highly relevant for perioperative care. pfizer.com This compatibility allows for the co-administration of parecoxib for preemptive or postoperative analgesia without the need to adjust the dosage of anesthetics like propofol, midazolam, fentanyl, or alfentanil. nps.org.aunih.govduke.edu This simplifies anesthetic management and supports the use of parecoxib as a component of a multimodal analgesic regimen, which can help reduce the total requirement for opioid analgesics. pfizer.com
Low-Dose Aspirin The clinical relevance of the parecoxib-aspirin interaction is multifaceted. While studies directly assessing parecoxib indicate it does not interfere with aspirin's antiplatelet action, the mechanistic possibility of an interaction, as suggested by studies with other COX-2 inhibitors, warrants consideration. pfizer.compfizer.comresearchgate.net Healthcare providers should be aware of the potential for diminished antiplatelet effects, particularly in patients with high cardiovascular risk who rely on the cardioprotective benefits of aspirin. nih.gov
Furthermore, a significant pharmacodynamic interaction exists. The concomitant use of parecoxib and low-dose aspirin increases the risk of gastrointestinal adverse effects, such as ulceration or bleeding, compared to using parecoxib alone. europa.eu This is a class effect for NSAIDs, including selective COX-2 inhibitors, when used with aspirin. europa.eu
Future Research Directions and Unexplored Avenues for Parecoxib Sodium
Long-Term Efficacy and Safety Data
Current clinical studies on parecoxib (B1662503) have predominantly focused on short-term use, typically for up to seven days, for acute postoperative pain management. pfizer.comnih.gov A pooled analysis of 28 randomized, placebo-controlled trials confirmed the safety profile of parecoxib in this short-term context. researchgate.net However, there is a recognized gap in the literature regarding its long-term efficacy and safety. nih.gov
Real-World Effectiveness and Comparative Effectiveness Studies
While randomized controlled trials (RCTs) establish efficacy under ideal conditions, real-world effectiveness studies are crucial for understanding a drug's performance in everyday clinical practice. Post-authorization safety data spanning over a decade has been gathered to monitor parecoxib's use in real-world conditions. nih.gov These studies often include more diverse patient populations and a wider range of surgical procedures than those in initial trials. researchgate.net
Comparative effectiveness research is also a critical avenue. Parecoxib has been shown to have comparable or superior analgesic efficacy to other parenteral analgesics.
Ketorolac (B1673617) : In studies following gynecologic and oral surgery, the analgesic effect of a 40 mg dose of parecoxib was comparable to that of ketorolac 30 mg IV or 60 mg IM. pfizer.compfizer.comnih.gov
Morphine : A study in patients after gynecologic laparotomy surgery found single intravenous doses of 20 mg and 40 mg of parecoxib sodium to be superior to 4 mg of intravenous morphine. nih.gov Another study found parecoxib to be as effective as 12 mg of morphine administered intramuscularly. dovepress.com
A study in a Korean patient population following total knee arthroplasty demonstrated that parecoxib was safe and effective, with results comparable to those from studies in Caucasian patients, suggesting consistent efficacy across different ethnic groups. dovepress.com Future studies should continue to build on this, directly comparing parecoxib with other commonly used analgesics in various "real-world" surgical settings to better define its place in clinical practice. researchgate.net
Pharmacogenomics and Personalized Analgesia
The clinical response to parecoxib can be influenced by genetic factors, an area ripe for further exploration in the pursuit of personalized medicine. Parecoxib is a prodrug that is rapidly metabolized in the liver to its active form, valdecoxib (B1682126). wikipedia.orgpatsnap.com This conversion and subsequent metabolism of valdecoxib are handled extensively by the cytochrome P450 enzyme system, primarily involving the CYP3A4 and CYP2C9 isoenzymes. wikipedia.orgdrugbank.com
Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to significant differences in drug metabolism rates among individuals. This can affect the concentration of active valdecoxib in the body, potentially impacting both efficacy and safety. Research into the pharmacogenomics of parecoxib could lead to the development of genetic screening tools to predict patient response, allowing for dose adjustments based on an individual's metabolic profile. This personalized approach could optimize analgesic efficacy while minimizing the risk of adverse effects.
Exploration of Additional Non-Analgesic Therapeutic Applications
The mechanism of COX-2 inhibition suggests that parecoxib may have therapeutic potential beyond analgesia, particularly in disease states where inflammation and prostaglandin (B15479496) synthesis play a key role. One of the most promising areas is oncology.
Cancer Pain : Parecoxib has been used off-label via continuous subcutaneous infusion for cancer pain management in hospice populations, particularly for bone pain when oral administration is not feasible. bmj.comqub.ac.uk A retrospective study of 80 hospice patients found that when used for at least 7 days, parecoxib significantly reduced pain scores and the need for rescue opioid doses. nih.govresearchgate.net
Anti-Cancer Effects : Preclinical research suggests that parecoxib may have direct or synergistic anti-cancer properties. A 2024 study investigated the combination of parecoxib and resveratrol (B1683913) against human colorectal cancer cells. The study found that parecoxib enhanced the anti-cancer effects of resveratrol by inhibiting Akt and TXNDC5 signaling and regulating MAPK pathways, ultimately promoting apoptosis in cancer cells. nih.gov These findings open the door for clinical trials to investigate parecoxib as an adjunct in chemotherapy regimens for various cancers.
Optimized Multimodal Analgesia Protocols
Parecoxib is a cornerstone of multimodal analgesia, a strategy that combines different analgesic agents with various mechanisms of action to improve pain relief and reduce reliance on single agents, particularly opioids. spandidos-publications.comnih.gov
The opioid-sparing effect of parecoxib is well-documented across numerous surgical settings, including major gastrointestinal, gynecologic, and orthopedic surgeries. dovepress.comnih.govdovepress.com By combining parecoxib with opioids, opioid consumption can be significantly reduced, leading to a lower incidence of common opioid-related side effects like nausea, vomiting, drowsiness, and confusion. dovepress.comnih.govdovepress.com
Below is a summary of findings from studies on multimodal analgesia involving parecoxib:
| Combination | Surgical Setting | Key Findings | Citation |
| Parecoxib + Opioids | Major Non-Cardiac Surgery | Reduced opioid consumption by 20-40%; Fewer opioid-related clinically meaningful events (0.62 vs 1.04 per patient) compared to opioids alone. | nih.gov |
| Parecoxib + Opioids | Major Gastrointestinal Surgery | 40-45% less morphine consumption over 72 hours compared to placebo; Significant reduction in pain scores. | dovepress.com |
| Parecoxib + Patient-Controlled Analgesia (PCA) Morphine | Gynecologic Surgery | Reduced morphine consumption by 37% at 24 hours; Lower risk of experiencing multiple opioid-related symptoms. | dovepress.com |
| Parecoxib + Acetaminophen (B1664979) | Thyroid Surgery | Both parecoxib and acetaminophen significantly reduced opioid requirements compared to placebo. The combination did not show an advantage over the individual drugs. | researchgate.net |
| Parecoxib in Preemptive Multimodal Regimen | Total Knee Arthroplasty | Significantly decreased short-term pain scores and relieved immediate postoperative pain without increasing complications. | nih.gov |
Future research should focus on identifying the most effective and synergistic combinations of parecoxib with other non-opioid analgesics, such as dexamethasone (B1670325) and regional anesthesia techniques, to create optimized, procedure-specific multimodal protocols. nih.gov
Pediatric Population Studies
The use of parecoxib in children is a critical area of ongoing research, as safe and effective postoperative pain management is paramount in this vulnerable population. Several meta-analyses and RCTs have evaluated the efficacy and safety of parecoxib in pediatric surgeries. nih.govhep.com.cn
A network meta-analysis from 2023 compared parecoxib and flurbiprofen (B1673479) axetil for perioperative analgesia in children. nih.gov It found that parecoxib showed an advantage in reducing pain scores at 0, 0.5, 1, 6, 8, and 24 hours postoperatively. nih.govfrontiersin.org Crucially, parecoxib was also associated with a lower incidence of total adverse events, particularly postoperative nausea and vomiting (PONV), compared to placebo, tramadol, and flurbiprofen axetil. nih.govfrontiersin.org Another meta-analysis concluded that perioperative parecoxib use in children leads to less acute postoperative pain and fewer adverse events compared to placebo or standard treatments like fentanyl or tramadol. hep.com.cn
Pharmacokinetic studies have been conducted to determine appropriate dosing for children, aiming to achieve exposure levels similar to the effective 40 mg dose in adults. nih.govresearchgate.net One study concluded that doses above 1 mg/kg provide no additional analgesic benefit. nih.govresearchgate.net
| Study Type | Comparison | Key Findings | Citation |
| Network Meta-Analysis (2023) | Parecoxib vs. Flurbiprofen Axetil, Placebo, Tramadol | Parecoxib superior for pain at multiple time points (0-1h, 6-8h, 24h) and for reducing PONV. | nih.govfrontiersin.org |
| Meta-Analysis | Parecoxib vs. Placebo or Standard Treatment (fentanyl, tramadol) | Parecoxib associated with lower pain scores and fewer adverse events (nausea, vomiting, agitation). | hep.com.cn |
| RCT (Tonsillectomy) | Parecoxib vs. Placebo (Saline) | Parecoxib group required less rescue morphine, had a longer time to first rescue analgesic, and a lower incidence of PONV. | nih.gov |
| Pharmacokinetic/Pharmacodynamic Study | Dose-ranging (0.25, 1, and 2 mg/kg) | Doses above 1 mg/kg did not provide additional analgesia. Clearance did not appear to mature over the age span studied (2-12 years). | nih.gov |
Despite this growing body of evidence, further studies are needed, particularly in infants and neonates, to fully establish safety, efficacy, and optimal dosing regimens across all pediatric age groups. pfizer.comnih.gov
Further Elucidation of Central Analgesic Mechanisms
While the primary mechanism of parecoxib is the inhibition of peripheral COX-2, emerging evidence strongly suggests that its analgesic effects are also mediated through actions within the central nervous system (CNS). nih.govspandidos-publications.com Parecoxib is able to efficiently and rapidly cross the blood-brain barrier. researchgate.net
Studies indicate that peripheral inflammation can trigger the upregulation of COX-2 within the CNS, contributing to central sensitization and pain hypersensitivity. researchgate.net By acting centrally, parecoxib can modulate this response. Research in animal models has shown that parecoxib can inhibit the activation of spinal extracellular signal-regulated kinase (ERK), a key component in pain processing pathways. nih.govingentaconnect.com This inhibition of spinal ERK signaling suggests that parecoxib attenuates surgical pain not just by blocking peripheral prostaglandin production, but also by preventing or reducing central sensitization. nih.govingentaconnect.com Furthermore, clinical studies have demonstrated that COX-2 inhibitors can reduce the level of prostaglandin E2 (PGE2) in the cerebrospinal fluid of patients, providing further evidence of a central mechanism of action. nih.gov
However, the precise details of these central mechanisms are not fully understood. Future research utilizing advanced neuroimaging and electrophysiological techniques could further clarify how parecoxib modulates neuronal activity in key pain-processing areas of the brain and spinal cord, potentially uncovering new therapeutic targets for pain management. nih.gov
Q & A
Basic Research Question: What is the mechanistic basis for Parecoxib sodium's selectivity toward cyclooxygenase-2 (COX-2) over COX-1, and how does this influence experimental design in preclinical studies?
Methodological Answer:
Parecoxib sodium’s selectivity arises from structural interactions with the COX-2 active site, particularly its sulfonamide group binding to a secondary pocket absent in COX-1. To validate selectivity, researchers should:
- Conduct in vitro enzyme inhibition assays comparing IC₅₀ values for COX-1 and COX-2 .
- Use molecular docking simulations to visualize binding interactions .
- Include control groups with non-selective NSAIDs (e.g., ibuprofen) to contrast pharmacological effects .
Basic Research Question: How does Parecoxib sodium’s efficacy in postoperative pain management compare across different surgical models (e.g., orthopedic vs. abdominal surgeries)?
Methodological Answer:
Efficacy varies due to tissue-specific inflammatory responses. Researchers should:
- Design randomized controlled trials (RCTs) stratified by surgery type, using pain scores (e.g., VAS) and opioid consumption as endpoints .
- Adjust for confounding variables like baseline pain thresholds and comorbidities using multivariate regression .
- Reference meta-analyses comparing Parecoxib sodium’s effect sizes across surgical cohorts .
Advanced Research Question: What experimental design considerations are critical when evaluating Parecoxib sodium’s long-term safety profile in chronic inflammatory models?
Methodological Answer:
- Trial Duration: Use longitudinal studies ≥12 weeks to assess cumulative effects .
- Biomarkers: Monitor renal (creatinine clearance) and cardiovascular (blood pressure) markers biweekly .
- Control Groups: Include placebo and active comparators (e.g., celecoxib) to isolate Parecoxib-specific risks .
- Data Validation: Perform histopathological analyses of organ tissues post-trial .
Advanced Research Question: How can researchers resolve contradictions in reported efficacy data for Parecoxib sodium in mixed patient populations?
Methodological Answer:
- Systematic Review: Aggregate data across RCTs, noting heterogeneity via I² statistics .
- Subgroup Analysis: Stratify by age, comorbidities, and genetic polymorphisms (e.g., CYP2C9 variants affecting metabolism) .
- Sensitivity Analysis: Exclude outlier studies to test robustness of conclusions .
- Mechanistic Studies: Investigate drug-drug interactions in in vitro models (e.g., cytochrome P450 inhibition assays) .
Advanced Research Question: What methodologies optimize dose-response studies for Parecoxib sodium in heterogeneous populations?
Methodological Answer:
- Adaptive Trial Design: Use Bayesian methods to adjust dosing based on interim pharmacokinetic (PK) data .
- Population PK Modeling: Incorporate covariates like body weight, renal function, and albumin levels .
- Endpoint Selection: Define efficacy thresholds using responder analysis (e.g., ≥50% pain reduction) .
Advanced Research Question: How should researchers design studies to evaluate Parecoxib sodium’s synergistic effects with opioid analgesics?
Methodological Answer:
- Factorial Design: Test Parecoxib sodium alone, morphine alone, and combination therapy arms .
- Outcome Measures: Track morphine-sparing effects (total dose reduction) and adverse event rates .
- Mechanistic Probes: Measure prostaglandin E₂ (PGE₂) levels to confirm COX-2 inhibition’s role in synergy .
Basic Research Question: What are the pharmacokinetic (PK) parameters of Parecoxib sodium in special populations (e.g., elderly, renal impairment)?
Methodological Answer:
- Population PK Studies: Collect serial plasma samples to calculate AUC, Cmax, and t½ .
- Covariate Analysis: Adjust for glomerular filtration rate (GFR) and hepatic enzyme activity .
- Simulation Tools: Use software like NONMEM to predict dosing adjustments .
Advanced Research Question: How can researchers address potential biases in observational studies investigating Parecoxib sodium’s cardiovascular risks?
Methodological Answer:
- Propensity Score Matching: Balance cohorts for covariates like hypertension and diabetes .
- Negative Control Outcomes: Include outcomes unrelated to Parecoxib sodium (e.g., cancer incidence) to detect unmeasured confounding .
- Sensitivity Analyses: Test assumptions using E-values to quantify unmeasured bias strength .
Basic Research Question: What standardized protocols exist for quantifying Parecoxib sodium’s anti-inflammatory biomarkers in preclinical models?
Methodological Answer:
- Biomarker Assays: Measure serum prostaglandins (PGE₂), IL-6, and TNF-α via ELISA .
- Temporal Sampling: Collect samples at fixed intervals (e.g., 0, 6, 24h post-dose) .
- Validation: Cross-validate with histopathology scores from inflamed tissues .
Advanced Research Question: How can translational studies bridge gaps between Parecoxib sodium’s preclinical efficacy and clinical trial outcomes?
Methodological Answer:
- Humanized Models: Use transgenic mice expressing human COX-2 to improve predictive validity .
- Pharmacodynamic (PD) Markers: Corrogate PK/PD data across species (e.g., COX-2 inhibition vs. pain relief) .
- Clinical Trial Simulations: Apply modeling to predict optimal dosing for first-in-human studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
